molecular formula C13H19BO3 B130250 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 325142-84-5

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B130250
CAS No.: 325142-84-5
M. Wt: 234.1 g/mol
InChI Key: DMKREZLZDOSDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C13H19BO3 and its molecular weight is 234.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKREZLZDOSDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465115
Record name 3-Methoxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325142-84-5
Record name 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325142-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylboronic acid pinacol ester, also known as 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and widely utilized organoboron compound in modern organic synthesis.[1] Its stability, ease of handling, and reactivity make it a crucial building block, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-methoxyphenylboronic acid pinacol ester, with a focus on its relevance to researchers in the pharmaceutical and chemical industries.

Chemical Properties

3-Methoxyphenylboronic acid pinacol ester is a stable, liquid organoboron derivative. The pinacol ester group enhances its stability compared to the corresponding boronic acid, making it less susceptible to protodeboronation and easier to handle and store.

Physical and Chemical Data

A summary of the key physical and chemical properties of 3-methoxyphenylboronic acid pinacol ester is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₉BO₃[1][2][3]
Molecular Weight 234.10 g/mol [1][2][3]
CAS Number 325142-84-5[1][2][3]
Appearance Colorless to pale yellow liquid
Density 1.028 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.502[4]
Boiling Point High boiling liquid; specific value under vacuum not readily available.
Solubility Soluble in common organic solvents such as diethyl ether, THF, dichloromethane, and ethyl acetate.
Stability and Storage Stable under normal conditions. Store in a cool, dry place (2-8°C) under an inert atmosphere.[4]
Spectral Data

While a complete set of spectra for this specific compound is not publicly available, representative spectral data for arylboronic acid pinacol esters are well-documented.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of an arylboronic acid pinacol ester typically shows characteristic signals for the aromatic protons, the methoxy group protons, and a singlet for the twelve equivalent protons of the pinacol group. For 3-methoxyphenylboronic acid pinacol ester, the aromatic protons would appear in the range of δ 6.8-7.4 ppm. The methoxy protons would be a sharp singlet around δ 3.8 ppm, and the pinacol protons would appear as a singlet at approximately δ 1.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol group. The carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation. The aromatic carbons typically resonate between δ 110-160 ppm. The methoxy carbon appears around δ 55 ppm. The quaternary carbons of the dioxaborolane ring are found near δ 84 ppm, and the methyl carbons of the pinacol group are observed around δ 25 ppm.[5][6][7]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum of a boronic acid pinacol ester exhibits characteristic absorption bands. A strong band around 1350 cm⁻¹ is typically assigned to the B-O stretching vibration.[8] Other significant peaks include C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the ether and the dioxaborolane ring (in the 1000-1300 cm⁻¹ region).[8][9]

Experimental Protocols

Synthesis of 3-Methoxyphenylboronic Acid Pinacol Ester

A general and widely used method for the synthesis of arylboronic acid pinacol esters is the reaction of the corresponding boronic acid with pinacol.

General Procedure:

  • To a solution of 3-methoxyphenylboronic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is added pinacol (1.1 equivalents).

  • The mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-methoxyphenylboronic acid pinacol ester.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 3-Methoxyphenylboronic_acid 3-Methoxyphenylboronic Acid Mixing Mix in Anhydrous Solvent (e.g., Diethyl Ether) 3-Methoxyphenylboronic_acid->Mixing Pinacol Pinacol Pinacol->Mixing Stirring Stir at Room Temperature Mixing->Stirring Workup Solvent Removal Stirring->Workup Purification Column Chromatography Workup->Purification Product 3-Methoxyphenylboronic Acid Pinacol Ester Purification->Product

General workflow for the synthesis of 3-Methoxyphenylboronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling Reaction

3-Methoxyphenylboronic acid pinacol ester is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of biaryl compounds.

General Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equivalent), 3-methoxyphenylboronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_process Process Aryl_Halide Aryl Halide (Ar-X) Mixing Combine in Solvent (e.g., Toluene/H₂O) Aryl_Halide->Mixing Boronic_Ester 3-Methoxyphenylboronic Acid Pinacol Ester Boronic_Ester->Mixing Catalyst Pd Catalyst Catalyst->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Degassing Degas with Ar/N₂ Mixing->Degassing Heating Heat (80-110 °C) Degassing->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product (Ar-Ar') Purification->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The unique chemical properties of 3-methoxyphenylboronic acid pinacol ester make it a valuable tool in the synthesis of complex molecules with potential therapeutic applications.

Synthesis of TGF-β Signaling Pathway Inhibitors

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[10][11] Small molecule inhibitors of TGF-β receptors are of significant interest in drug discovery. 3-Methoxyphenylboronic acid pinacol ester can be used as a key building block in the synthesis of such inhibitors through cross-coupling reactions to construct the core scaffolds of these molecules.

TGF_beta_Inhibitor_Synthesis cluster_synthesis Synthesis of Inhibitor cluster_pathway TGF-β Signaling Pathway Boronic_Ester 3-Methoxyphenylboronic Acid Pinacol Ester Coupling Suzuki-Miyaura Coupling Boronic_Ester->Coupling Heterocyclic_Halide Heterocyclic Halide (Core Scaffold) Heterocyclic_Halide->Coupling Inhibitor_Scaffold Inhibitor Scaffold Coupling->Inhibitor_Scaffold Receptor TGF-β Receptor Inhibitor_Scaffold->Receptor Inhibition TGF_beta TGF-β Ligand TGF_beta->Receptor SMAD_Phosphorylation SMAD Phosphorylation Receptor->SMAD_Phosphorylation Gene_Expression Gene Expression (Fibrosis, Proliferation) SMAD_Phosphorylation->Gene_Expression

Role of 3-methoxyphenylboronic acid pinacol ester in synthesizing TGF-β inhibitors.
Reactive Oxygen Species (ROS)-Responsive Drug Delivery

Phenylboronic acid pinacol esters are known to react with reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[12][13][14] This property is exploited in the design of "smart" drug delivery systems.[13][14] In these systems, a drug is encapsulated within a nanocarrier that incorporates phenylboronic acid pinacol ester moieties as ROS-sensitive linkers. In the high ROS environment of tumor cells, the boronic ester is cleaved, leading to the disassembly of the nanocarrier and the targeted release of the therapeutic agent.

The mechanism involves the oxidation of the boronic ester by H₂O₂ to a phenol and boric acid, which triggers the release mechanism.[15][16]

ROS_Responsive_Drug_Delivery cluster_nanocarrier Drug Delivery System cluster_environment Tumor Microenvironment cluster_release Drug Release Nanocarrier Nanocarrier with Boronic Ester Linkers Drug Encapsulated Drug ROS High Levels of ROS (e.g., H₂O₂) Nanocarrier->ROS Exposure to Cleavage Cleavage of Boronic Ester ROS->Cleavage Disassembly Nanocarrier Disassembly Cleavage->Disassembly Drug_Release Drug Release Disassembly->Drug_Release

References

An In-depth Technical Guide to 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-methoxyphenylboronic acid pinacol ester, is a versatile and indispensable reagent in modern organic synthesis. Its significance lies primarily in its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental transformation in the construction of complex organic molecules.

The incorporation of the 3-methoxyphenyl moiety is of particular interest in medicinal chemistry and drug development. This structural motif is present in a wide array of biologically active compounds, and the ability to readily introduce it into novel molecular scaffolds is crucial for the exploration of new therapeutic agents. The pinacol ester group confers enhanced stability and ease of handling compared to the corresponding free boronic acid, making it a preferred reagent in many synthetic applications.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its utility in the synthesis of biologically relevant molecules.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 325142-84-5[1][2]
Molecular Formula C₁₃H₁₉BO₃[1][2]
Molecular Weight 234.10 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.028 g/mL at 25 °C
Refractive Index (n20/D) 1.502
Storage Temperature 2-8°C

Synthesis

The most common and straightforward method for the synthesis of this compound is the esterification of 3-methoxyphenylboronic acid with pinacol.

General Experimental Protocol for Synthesis

This protocol is based on established procedures for the synthesis of arylboronic acid pinacol esters.

dot

Caption: General workflow for the synthesis of this compound.

Materials:

  • 3-Methoxyphenylboronic acid

  • Pinacol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration, concentration, and chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyphenylboronic acid (1.0 equivalent) and pinacol (1.0-1.2 equivalents).

  • Add anhydrous solvent (e.g., DCM or THF) to dissolve the reactants.

  • Add anhydrous magnesium sulfate (1.5-2.0 equivalents) to the mixture.

  • Stir the resulting suspension at room temperature for approximately 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the filter cake with the anhydrous solvent used in the reaction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound as a colorless liquid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives and catalysts.

General Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a palladium(II) complex.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex, with the assistance of a base. The base activates the boronic ester, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst.

dot

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Biaryl_Inhibitor Biaryl Compound (from 3-methoxyphenyl pinacol boronate) Biaryl_Inhibitor->Kinase_Cascade Inhibition

References

An In-depth Technical Guide to the Structure of m-(Pinacolboryl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This guide provides a comprehensive technical overview of the structure, synthesis, and reactivity of m-(Pinacolboryl)anisole, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its utility primarily stems from its role as a stable, versatile precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This document collates available spectroscopic and physical data, outlines detailed experimental protocols, and visualizes its structure and synthetic pathways.

Chemical Structure and Properties

m-(Pinacolboryl)anisole, systematically named 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, possesses the chemical formula C13H19BO3.[1][2][3][4] The molecule consists of a central benzene ring substituted at the meta position with a methoxy group (-OCH3) and a pinacolboryl group. The pinacolboryl group, a five-membered ring containing boron and two oxygen atoms, along with four methyl groups, imparts significant stability to this organoboron compound, making it less prone to degradation and protodeboronation compared to the corresponding boronic acid.

Physical and Chemical Properties:

PropertyValueReference
CAS Number 325142-84-5[1][3][4]
Molecular Weight 234.10 g/mol [1]
Appearance Clear, colorless to almost colorless liquid[2]
Density 1.028 g/mL at 25 °C[4]
Refractive Index n20/D 1.502[4]
Boiling Point 328.2±25.0 °C (Predicted)[2]
Flash Point >110℃[2]
Storage Temperature 2-8°C[4]

Structural Diagram:

Caption: Chemical structure of m-(Pinacolboryl)anisole.

Experimental Protocols

Synthesis of m-(Pinacolboryl)anisole

A general and widely used method for the synthesis of arylboronic acid pinacol esters is the esterification of the corresponding arylboronic acid with pinacol.

General Procedure for the Synthesis of Arylboronic Acid Pinacol Esters:

  • Reactants:

    • 3-Methoxyphenylboronic acid (1 equivalent)

    • Pinacol (1.2 equivalents)

    • Anhydrous diethyl ether (Et2O) or other suitable solvent

  • Procedure:

    • To a solution of pinacol in diethyl ether, add the 3-methoxyphenylboronic acid.

    • Stir the resulting solution at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography to yield the desired m-(Pinacolboryl)anisole.[5]

Synthesis Workflow:

Synthesis_Workflow Reactants 3-Methoxyphenylboronic Acid + Pinacol in Diethyl Ether Stirring Stir at Room Temperature (Overnight) Reactants->Stirring Concentration Solvent Removal (Reduced Pressure) Stirring->Concentration Purification Flash Column Chromatography Concentration->Purification Product m-(Pinacolboryl)anisole Purification->Product Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle mPA m-(Pinacolboryl)anisole Transmetalation Transmetalation mPA->Transmetalation + Base ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd + Ar-X OxAdd->Transmetalation Ar-Pd(II)-X RedElim Reductive Elimination Transmetalation->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 + Ar-Ar' Product Biaryl Product RedElim->Product

References

An In-depth Technical Guide to the Synthesis of 3-Methoxybenzeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methoxybenzeneboronic acid pinacol ester, also known as 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a crucial building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility is prominent in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent Miyaura borylation method. It includes a comparative analysis of reaction conditions, detailed experimental protocols, and purification strategies, designed to be a practical resource for laboratory professionals.

Primary Synthesis Pathway: Miyaura Borylation

The most common and robust method for synthesizing 3-methoxybenzeneboronic acid pinacol ester is the Palladium-catalyzed cross-coupling of an aryl halide, typically 3-bromoanisole or 3-chloroanisole, with bis(pinacolato)diboron (B₂pin₂).[1] This reaction, known as the Miyaura borylation, is valued for its high functional group tolerance and generally good yields.[2]

Reaction Scheme

The general transformation is illustrated below, showing the coupling of 3-bromoanisole with B₂pin₂.

G cluster_products Products cluster_conditions Conditions r1 3-Bromoanisole p1 3-Methoxybenzeneboronic acid pinacol ester r1->intermediate r2 Bis(pinacolato)diboron (B₂pin₂) r2->intermediate p2 KX + PinB-X c1 Pd Catalyst (e.g., PdCl₂(dppf)) c1->intermediate c2 Base (e.g., KOAc) c2->intermediate c3 Solvent (e.g., Dioxane, DMSO) c3->intermediate intermediate->p1    G setup Reaction Setup (Inert Atmosphere) reagents Add B₂pin₂, KOAc, Pd Catalyst setup->reagents solvent Add Anhydrous Solvent (e.g., Dioxane) reagents->solvent substrate Add 3-Bromoanisole solvent->substrate reaction Heat and Stir (e.g., 80-90 °C, 8-16h) substrate->reaction workup Work-up reaction->workup filter Cool, Dilute, and Filter (through Celite) workup->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purification concentrate->purify chrom Flash Column Chromatography purify->chrom recryst Recrystallization purify->recryst final Pure Product chrom->final recryst->final

References

An In-depth Technical Guide to the Physical Properties of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis. Due to its role in the formation of carbon-carbon and carbon-heteroatom bonds, understanding its physical characteristics is crucial for reaction optimization, purification, and formulation development. This document consolidates available data and presents generalized experimental protocols for the determination of key physical properties.

Core Physical Properties

Physical PropertyValueSource
Molecular Formula C₁₃H₁₉BO₃PubChem[1]
Molecular Weight 234.10 g/mol Sigma-Aldrich[2], PubChem[1]
Appearance LiquidSigma-Aldrich[2]
Density 1.028 g/mL at 25 °CSigma-Aldrich[2]
Refractive Index n20/D 1.502Sigma-Aldrich[2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in most organic solventsResearchGate[3]

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of organic compounds are outlined below. These generalized protocols can be adapted for the specific analysis of this compound.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value.[4] This property is a crucial indicator of purity.[4]

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

    • Capillary tubes (sealed at one end)[5][6]

    • Thermometer[4]

    • Mortar and pestle

  • Procedure (Capillary Method):

    • Ensure the sample of this compound is a finely powdered solid. If it is a liquid at room temperature, this method is not applicable.

    • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[5][6]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.

    • For an accurate measurement, heat the sample slowly, at a rate of about 1-2°C per minute, when approaching the approximate melting point.[4]

    • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point.[6]

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7][8] For a pure compound, the boiling point is a characteristic physical property.

  • Apparatus:

    • Small test tube or fusion tube[7]

    • Capillary tube (sealed at one end)[7]

    • Thermometer[7]

    • Heating bath (e.g., Thiele tube with paraffin oil)[7]

    • Stand and clamp

  • Procedure (Micro Boiling Point Method):

    • Place a few milliliters of liquid this compound into a small test tube.[8]

    • Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[7]

    • Attach the test tube to a thermometer.

    • Immerse the assembly in a heating bath, ensuring the liquid level in the bath is above the liquid level in the test tube.[7]

    • Heat the bath gently.[7] A stream of bubbles will emerge from the open end of the capillary tube.

    • Remove the heat source when a steady stream of bubbles is observed.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

3. Determination of Density

Density is the mass of a substance per unit volume.[9][10] It is an intensive property that can aid in the identification and purity assessment of a compound.

  • Apparatus:

    • Pycnometer or a volumetric flask[9]

    • Analytical balance

  • Procedure:

    • Accurately weigh a clean, dry pycnometer (W1).

    • Fill the pycnometer with distilled water and weigh it again (W2).

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound and weigh it (W3).

    • The density of the liquid can be calculated using the following formula: Density = [(W3 - W1) / (W2 - W1)] x Density of water at the experimental temperature.

4. Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of boronic esters is generally good in organic solvents.[11][12]

  • Apparatus:

    • Glass vials with airtight seals[11]

    • Analytical balance[11]

    • Magnetic stirrer and stir bars[11]

    • Controlled temperature bath[11]

  • Procedure (Dynamic Method):

    • Accurately weigh a specific amount of this compound into a glass vial.[11]

    • Add a precise volume or weight of the desired solvent to the vial.[11]

    • Seal the vial and place it in a controlled temperature bath with stirring.

    • Slowly increase the temperature of the bath while observing the solution.

    • The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.[11]

    • Repeating this procedure with different concentrations allows for the construction of a solubility curve.[11]

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected and are ultimately determined by its chemical structure. The following diagram illustrates the logical flow from molecular structure to key physical characteristics.

G A Molecular Structure (C13H19BO3) B Intermolecular Forces (van der Waals, Dipole-Dipole) A->B C Molecular Weight (234.10 g/mol) A->C D Melting Point B->D E Boiling Point B->E G Solubility B->G C->D C->E F Density (1.028 g/mL) C->F

Relationship between Molecular Structure and Physical Properties.

References

In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for 3-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for 3-Methoxyphenylboronic acid pinacol ester, a key building block in organic synthesis and drug discovery. The information is presented to facilitate its use in research and development.

Physicochemical Properties

PropertyValueReference
CAS Number 325142-84-5[1][2]
Molecular Formula C₁₃H₁₉BO₃[1][2]
Molecular Weight 234.10 g/mol [1][2]
Appearance Liquid[3]
Density 1.028 g/mL at 25 °C[3]
Refractive Index n20/D 1.502[3]

Spectroscopic Data

¹H NMR Spectroscopy
AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Ar-H6.8 - 7.5m
-OCH₃~3.8s
-C(CH₃)₂~1.3s (12H)

Note: The chemical shifts of the aromatic protons are dependent on the substitution pattern.

¹³C NMR Spectroscopy
AssignmentExpected Chemical Shift (δ, ppm)
Ar-C (C-B)Not typically observed due to quadrupolar relaxation
Ar-C (C-O)155 - 160
Ar-C110 - 135
-O-C(CH₃)₂~84
-OCH₃~55
-C(CH₃)₂~25
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=C (aromatic)1600 - 1450
B-O1380 - 1320
C-O (ether)1250 - 1000
Mass Spectrometry
IonExpected m/z
[M]⁺234.14
[M+H]⁺235.15
[M+Na]⁺257.13

Experimental Protocols

A general and widely applicable method for the synthesis of arylboronic acid pinacol esters involves the reaction of an arylboronic acid with pinacol.[4]

General Synthesis of Arylboronic Acid Pinacol Esters

Materials:

  • Arylboronic acid (1.0 equiv)

  • Pinacol (1.2 equiv)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Magnesium sulfate (optional, for drying)

Procedure:

  • To a solution of pinacol in anhydrous diethyl ether, add the arylboronic acid in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent.[4]

For the specific synthesis of 3-Methoxyphenylboronic acid pinacol ester, 3-methoxyphenylboronic acid would be used as the starting material.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 3-Methoxyphenylboronic acid pinacol ester.

experimental_workflow Experimental Workflow for 3-Methoxyphenylboronic Acid Pinacol Ester cluster_synthesis Synthesis cluster_characterization Characterization start Start: 3-Methoxyphenylboronic Acid + Pinacol reaction Reaction in Diethyl Ether (Room Temperature, Overnight) start->reaction workup Work-up: Concentration reaction->workup purification Purification: Flash Column Chromatography workup->purification product Product: 3-Methoxyphenylboronic Acid Pinacol Ester purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: A flowchart of the synthesis and characterization process.

References

A Technical Guide to 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Commercial Availability, Synthetic Applications, and Relevance in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-methoxyphenylboronic acid pinacol ester, is a versatile and commercially available building block of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Its utility primarily lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reaction's tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4] This technical guide provides an in-depth overview of the commercial availability of this reagent, a detailed experimental protocol for its application in a relevant drug discovery context, and an examination of its role in the synthesis of modulators of key signaling pathways.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes representative data on its availability, including purity, quantity, and CAS number for easy reference and procurement.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich3-Methoxyphenylboronic acid pinacol ester325142-84-597%1g, 5g, 25g
Tokyo Chemical Industry (TCI)This compound325142-84-5>98.0% (GC)1g, 5g, 25g
Santa Cruz Biotechnology3-Methoxyphenylboronic Acid Pinacol Ester325142-84-5N/A1g, 5g, 10g
Combi-BlocksThis compound325142-84-597%1g, 5g, 10g, 25g

Note: Pricing information is subject to change and should be confirmed directly with the suppliers. "N/A" indicates that the purity was not specified in the readily available information.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, vinylarenes, and polyolefins. The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its pinacol ester) with a halide or triflate. This compound serves as the organoboron component, introducing the 3-methoxyphenyl moiety into the target molecule.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow reagents Combine Aryl Halide, Boronic Ester, & Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Palladium Catalyst & Ligand degas->catalyst reaction Heat Reaction Mixture catalyst->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesis of an A3 Adenosine Receptor Antagonist

A key application of this compound in drug discovery is in the synthesis of selective antagonists for G-protein coupled receptors (GPCRs), such as the A3 adenosine receptor.[5][6] Antagonists of the A3 adenosine receptor are being investigated for the treatment of various diseases, including inflammatory conditions and cancer. The 3-methoxyphenyl group is a common structural motif in many biologically active compounds.

Detailed Experimental Protocol: Synthesis of a Triazoloquinazoline A3 Adenosine Receptor Antagonist Analogue

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction for the synthesis of an analogue of CGS-15943, a known adenosine receptor antagonist, using this compound.[5]

Reaction Scheme:

Aryl Halide (e.g., a halogenated pyrimidine derivative) + this compound → 3-methoxyphenyl-substituted pyrimidine derivative

Materials:

  • Halogenated pyrimidine derivative (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Base, e.g., Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous solvent, e.g., 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrimidine derivative (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 4:1 to 10:1 ratio of dioxane to water).

  • Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the flask.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-methoxyphenyl-substituted pyrimidine derivative.

Relevance to Signaling Pathways: Adenosine Receptor Signaling

The synthesized A3 adenosine receptor antagonist modulates the signaling pathway of this GPCR. Adenosine receptors are involved in a multitude of physiological processes, and their signaling is crucial in both normal and pathological conditions.[7]

Adenosine Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of an adenosine receptor, a typical GPCR.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor (A3) G_protein G-protein (Gi/o) AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine (Agonist) Adenosine->AR Activates Antagonist Antagonist (Synthesized Compound) Antagonist->AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Inflammation) PKA->Cellular_Response Leads to

Simplified adenosine receptor signaling pathway.

In this pathway, the binding of the endogenous agonist, adenosine, to the A3 receptor activates an inhibitory G-protein (Gi/o). This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. The synthesized antagonist, by blocking the binding of adenosine, prevents this signaling cascade, thereby modulating the cellular response.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers in organic synthesis and drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules with diverse biological activities. As demonstrated by its use in the synthesis of A3 adenosine receptor antagonists, this building block plays a critical role in the development of novel therapeutics that target specific signaling pathways. The methodologies and information presented in this guide are intended to facilitate the effective utilization of this compound in advancing research and development in the pharmaceutical sciences.

References

An In-depth Technical Guide to 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as 3-methoxyphenylboronic acid pinacol ester. It details its chemical properties, safety information, synthesis, and significant applications in organic synthesis, particularly within the realm of drug discovery and development.

Chemical Identity and Properties

The IUPAC name for 3-methoxyphenylboronic acid pinacol ester is This compound .[1][2][3] This compound is a versatile boronic acid derivative widely utilized in synthetic organic chemistry.[2]

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 325142-84-5[1][2]
Molecular Formula C13H19BO3[1][2]
Molecular Weight 234.10 g/mol [1][2]
Appearance Liquid[1]
Density 1.028 g/mL at 25 °C[1]
Refractive Index n20/D 1.502[1]
Storage Temperature 2-8°C[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with specific hazards that require appropriate safety measures.

Table 2: Safety Information

CategoryInformation
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3[1]
Target Organs Respiratory system[1]

Applications in Drug Development and Organic Synthesis

This compound is a key building block in organic synthesis, primarily due to its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5][6] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6][7][8]

The pinacol ester group offers improved stability over the corresponding boronic acid, preventing premature decomposition and protodeboronation, which can be a challenge with some boronic acids.[5][7] This enhanced stability makes it suitable for multi-step syntheses and late-stage functionalization in drug discovery programs.[7]

Notable applications include:

  • Synthesis of Biaryl Compounds: The creation of biaryl scaffolds is crucial for many pharmaceutical compounds.[8]

  • Preparation of Kinase Inhibitors: Boronic esters, including this compound, have been used in the synthesis of kinase inhibitors for chemotherapy.[7]

  • Development of TGF-β1 and Activin A Signaling Inhibitors: This specific reagent is utilized in the preparation of inhibitors for these signaling pathways, which are implicated in various diseases.[9]

The methoxy group on the phenyl ring makes it an electron-rich coupling partner, influencing the electronic properties and potential biological activity of the resulting molecules.[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction are provided below.

4.1. Synthesis of this compound

This protocol is a general procedure for the esterification of a phenylboronic acid with pinacol.[10][11]

Materials:

  • 3-Methoxyphenylboronic acid

  • Pinacol

  • Diethyl ether (Et2O) or other suitable anhydrous solvent

  • Magnesium sulfate (MgSO4, anhydrous) (optional, for drying)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyphenylboronic acid (1.0 equivalent) and pinacol (1.0-1.2 equivalents) in anhydrous diethyl ether.[10][11]

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.[10][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate (water) is formed, the mixture can be filtered. Alternatively, the solvent is removed under reduced pressure.[10]

  • The crude product can be purified by dissolving it in a non-polar solvent like pentane or hexane and washing with water to remove any unreacted pinacol.[11]

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the pure liquid product.[11] Flash column chromatography can be employed for further purification if necessary.[10]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-Methoxyphenylboronic Acid P1 Dissolve in Anhydrous Et2O R1->P1 R2 Pinacol R2->P1 P2 Stir at RT (12-24h) P1->P2 P3 Work-up & Purification P2->P3 Prod 2-(3-Methoxyphenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane P3->Prod

Caption: Synthesis of the title compound from its corresponding boronic acid and pinacol.

4.2. Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for using the title compound in a palladium-catalyzed cross-coupling reaction with an aryl halide.[4][5][8]

Materials:

  • This compound (1.0-1.5 equivalents)

  • Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equivalents)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' (Product) ArX Ar-X (Aryl Halide) ArBpin Ar'-B(pin) (Boronic Ester) Base Base

References

A Comprehensive Technical Guide to 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis. This document details its chemical identity, physical and spectral properties, synthesis and purification protocols, and its primary application in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Alternative Names

This compound is a member of the boronic acid pinacol ester family, which are valued for their stability and utility in organic synthesis. It is most commonly known as 3-Methoxyphenylboronic acid pinacol ester . A comprehensive list of its alternative names and identifiers is provided below.

CategoryIdentifier
Systematic Name This compound
Common Name 3-Methoxyphenylboronic acid pinacol ester[1]
CAS Number 325142-84-5[1]
Molecular Formula C₁₃H₁₉BO₃[1]
Synonyms m-(Pinacolboryl)anisole, 3-Methoxybenzeneboronic acid pinacol ester, 1,3,2-Dioxaborolane, 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-[1]

Physicochemical and Spectral Data

The physical and spectral properties of this compound are summarized in the following tables. While specific spectral data for this exact isomer can be limited in public databases, representative data for the closely related 2-(4-methoxyphenyl) isomer are included for reference.

Table 2.1: Physicochemical Properties

PropertyValue
Molecular Weight 234.10 g/mol [1]
Appearance White solid (may also be a colorless oil)
Melting Point 38-39 °C (for the 2-phenethyl analog, indicating a low melting point)
Boiling Point Not readily available
Density Data not available for the 3-methoxy isomer. The related 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a density of 0.9642 g/mL at 25 °C.
Refractive Index Data not available for the 3-methoxy isomer. The related 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.4096 (n20/D).

Table 2.2: Spectral Data Summary (for the 4-methoxy isomer as a reference)

Spectral Data TypeKey Features
¹H NMR (CDCl₃, 400 MHz) δ: 1.26 (s, 12H), 2.79 (t, J = 8.0 Hz, 2H), 7.16-7.22 (m, 1H), 7.23-7.32 (m, 4H) (for a phenethyl analog, illustrating typical pinacol and aryl resonances)
¹³C NMR (CDCl₃, 151 MHz) δ: 25.0, 30.1, 83.2, 125.6, 128.1, 128.3, 144.6 (for a phenethyl analog; the carbon attached to boron is often not observed due to quadrupolar relaxation)
IR (Infrared Spectroscopy) Characteristic peaks for C-H (aromatic and aliphatic), C-O, and B-O stretches are expected.
Mass Spectrometry (GC-MS) m/z values for the molecular ion (M⁺) and characteristic fragments. For the 4-methoxy isomer, key fragments are observed at m/z 191, 172, 135, 134, with the molecular ion at 234.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a general and widely used method for the synthesis of arylboronic acid pinacol esters from the corresponding boronic acid and pinacol.

Reaction Scheme:

G reactant1 3-Methoxyphenylboronic Acid product This compound reactant1->product MgSO₄, tert-butyl methyl ether, rt, 16h reactant2 Pinacol reactant2->product

Synthesis of this compound.

Materials:

  • 3-Methoxyphenylboronic acid

  • Pinacol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • tert-Butyl methyl ether (TBME) or other suitable anhydrous solvent (e.g., Dichloromethane)

  • Silica gel for column chromatography

  • Ethyl acetate and pentane (or hexane) for elution

Procedure:

  • To an oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methoxyphenylboronic acid (1.00 equiv), pinacol (1.00 equiv), and anhydrous magnesium sulfate (1.50 equiv).[3]

  • Evacuate the flask and backfill with nitrogen three times.

  • Add anhydrous tert-butyl methyl ether via syringe to form a suspension.[3]

  • Stir the resulting white suspension at room temperature for 16 hours.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) or GC-MS for the disappearance of the starting boronic acid.

  • Upon completion, filter the suspension through a sintered glass funnel to remove the magnesium sulfate. Wash the filter cake with tert-butyl methyl ether.[3]

  • Concentrate the filtrate under reduced pressure to yield the crude product as a colorless oil or white solid.[3]

Purification:

  • Prepare a silica gel column. To mitigate potential hydrolysis of the boronic ester on silica, the silica gel can be pre-treated by slurrying with a solvent containing a small amount of boric acid.

  • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., 3:97 ethyl acetate:pentane).[3]

  • Load the solution onto the silica gel column and elute with a gradient of ethyl acetate in pentane (or hexane), starting with a low polarity mixture (e.g., 3:97 ethyl acetate:pentane).[3]

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.[3]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Below is a general protocol for its use.

Reaction Workflow:

G A Reactants & Catalyst Setup B Reaction under Inert Atmosphere A->B Heat C Workup & Extraction B->C Cool & Quench D Purification C->D Concentrate E Final Product D->E Evaporate Solvent

General Suzuki-Miyaura Cross-Coupling Workflow.

Materials:

  • This compound

  • An aryl or vinyl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous K₂CO₃ solution)

  • Solvent (e.g., dioxane or a toluene/dioxane mixture)

  • Dichloromethane for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and heptane (or hexane) for elution

Procedure:

  • In a pressure tube, combine the aryl halide (1.0 equiv), this compound (1.0 to 1.1 equiv), and the palladium catalyst (2-3 mol%).[4]

  • Add the solvent (e.g., dioxane) followed by the aqueous base solution (e.g., 2 M K₂CO₃).[4]

  • Seal the tube and heat the mixture under an argon atmosphere at the appropriate temperature (typically 80 °C) for 3-5 hours.[4]

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with dichloromethane.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the residue by flash chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane) to yield the biaryl product.[4]

Role in Signaling Pathways

Currently, there is no specific evidence in the scientific literature to suggest a direct role for this compound in biological signaling pathways. Its primary utility is as a synthetic building block in organic chemistry.

However, the broader class of boronic acids has been investigated for their biological activities. Phenylboronic acid, for instance, has been shown to be a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration.[5] Studies have indicated that both boric acid and phenylboronic acid can decrease the activity of Rac1, a protein involved in cell migration, in certain cancer cell lines.[5] Boronic acids are also known to form reversible covalent bonds with diols, which are common motifs in biological molecules like saccharides, and this property has been exploited in the design of chemical receptors for sensing and interfering with biological processes.[6]

It is important to note that these findings relate to the general class of boronic acids and not specifically to the pinacol ester derivative, which is designed for stability and use in organic synthesis. The pinacol group would likely be cleaved in a biological system to release the corresponding boronic acid.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly biaryl structures, through the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and reactivity make it an important tool for researchers in drug discovery and materials science. While its direct role in biological signaling is not established, the broader class of boronic acids exhibits interesting biological activities that warrant further investigation. This guide provides a foundational understanding of this compound for its effective application in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. This versatile reagent serves as a key building block in organic synthesis for the formation of carbon-carbon bonds, particularly in the generation of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[1] this compound, also known as 3-methoxyphenylboronic acid pinacol ester, is a stable and easily handled organoboron reagent. The pinacol ester group enhances the stability of the boronic acid, preventing premature decomposition and facilitating controlled release of the active boronic acid under reaction conditions.[2] The presence of the 3-methoxy group on the phenyl ring offers a site for further functionalization and influences the electronic properties of the resulting biaryl product, making it a valuable synthon in medicinal chemistry and materials science.[3]

This reagent is particularly effective in the synthesis of complex organic molecules due to its high functional group tolerance and the relatively mild reaction conditions required for coupling.[4]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_ArX Ar-Pd(II)Ln-X OA->PdII_ArX TM Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' TM->PdII_ArAr Byproduct X-B(pin) + Base-H+ TM->Byproduct RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Product Biaryl Product (Ar-Ar') RE->Product PdII_ArX->TM PdII_ArAr->RE ArX Aryl Halide (Ar-X) ArX->OA BoronicEster 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane (Ar'-B(pin)) + Base BoronicEster->TM

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Coupling with Aryl Bromides

This protocol is a starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (or another suitable solvent system like Dioxane/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.

Experimental_Workflow start Start: Assemble Reactants reactants 1. Add Aryl Bromide, Boronic Ester, Pd(OAc)₂, PPh₃, and K₂CO₃ to flask start->reactants inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reactants->inert_atm solvents 3. Add Degassed Solvents (Toluene/Water) inert_atm->solvents reaction 4. Heat and Stir (80-100 °C, 12-24 h) solvents->reaction monitoring 5. Monitor Reaction Progress (TLC or GC-MS) reaction->monitoring workup 6. Workup: - Cool to RT - Dilute with EtOAc/Water - Separate layers - Extract aqueous layer - Wash with brine, dry, filter monitoring->workup Reaction Complete purification 7. Purification: - Concentrate under reduced pressure - Flash Column Chromatography workup->purification product End: Isolate Pure Biaryl Product purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Coupling with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001695
24-BromoanisolePd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Toluene/H₂O (4:1)901892
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O (5:1)1101288
42-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)852475
51-Bromo-2-fluorobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH/H₂O (3:1)1001685

Note: Yields are for isolated products after purification.

Table 2: Comparison of Different Reaction Conditions for the Coupling of 4-Bromotoluene

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/H₂O (5:1)1002485
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001695
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101891
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)THF/H₂O (3:1)802488

Note: Yields are for isolated products after purification.

Troubleshooting and Optimization

  • Low Yields: If the reaction yields are low, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., Buchwald or Herrmann-Beller palladacycles), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation.

  • Homocoupling of the Boronic Ester: The formation of 3,3'-dimethoxybiphenyl (a homocoupling product) can occur. This can sometimes be minimized by using a lower catalyst loading or a different palladium source.

  • Protodeborylation: The cleavage of the C-B bond by a proton source can be a side reaction. Using anhydrous solvents (if the base does not require water for activation) or a less protic solvent system can mitigate this issue.

  • Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a silica plug filtration before column chromatography or using a catalyst system that is easier to remove.

Safety Information

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents such as toluene, dioxane, and DMF are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid skin and eye contact.

  • Boronic Esters: While generally stable, boronic esters should be stored in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a highly effective and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. Its stability and reactivity make it an invaluable tool for the synthesis of a wide array of biaryl compounds. The protocols and data presented here provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. Further optimization of the reaction conditions may be required to achieve the best results for specific substrates.

References

Application Notes and Protocols for Chan-Lam Amination using 3-Methoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam amination is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction provides a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offering the advantages of using a more abundant and less expensive metal catalyst. The reaction can often be performed under mild conditions and is tolerant of a wide range of functional groups.[1][2] This document provides a detailed protocol for the Chan-Lam amination using 3-Methoxyphenylboronic acid pinacol ester as the arylating agent. Arylboronic acid pinacol esters are frequently used in cross-coupling reactions due to their stability and ease of handling. However, their use in Chan-Lam aminations can present challenges, such as lower reactivity and the inhibitory effects of the pinacol byproduct.[3][4] The protocols outlined below are based on optimized conditions developed to address these challenges, ensuring efficient and high-yielding C-N bond formation.[3][5]

Reagent Information

  • Name: 3-Methoxyphenylboronic acid pinacol ester

  • Synonyms: 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, m-(Pinacolboryl)anisole

  • CAS Number: 325142-84-5

  • Molecular Formula: C₁₃H₁₉BO₃

  • Molecular Weight: 234.10 g/mol

Reaction Scheme

Caption: General scheme of the Chan-Lam amination reaction.

Experimental Protocols

Two optimized protocols are presented below. Protocol A is a general method for the coupling of arylboronic acid pinacol esters with aryl amines, which often require specific conditions to overcome lower reactivity. Protocol B is a more general catalytic method that can be applied to both alkyl and aryl amines.

Protocol A: Optimized Conditions for Aryl Amines

This protocol is adapted from studies focused on overcoming the challenges associated with the coupling of arylboronic acid pinacol esters with aryl amines.[3][4][6] A key feature is the use of a mixed solvent system (acetonitrile/ethanol) and stoichiometric copper(II) acetate.

Materials:

  • 3-Methoxyphenylboronic acid pinacol ester

  • Amine (e.g., aniline, substituted anilines)

  • Copper(II) acetate (Cu(OAc)₂)

  • Activated 3 Å molecular sieves

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous ethanol (EtOH)

  • Reaction vessel (e.g., screw-cap vial)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry reaction vessel containing a magnetic stir bar, add 3-Methoxyphenylboronic acid pinacol ester (1.0 equiv.), the desired aryl amine (1.2 equiv.), and copper(II) acetate (2.0 equiv.).

  • Add activated 3 Å molecular sieves (approximately 150 mg per 0.5 mmol of the boronic ester).

  • Under an inert atmosphere (e.g., nitrogen or argon), add a mixture of anhydrous acetonitrile and anhydrous ethanol (e.g., 3:1 v/v) to achieve a concentration of 0.2 M with respect to the boronic ester.

  • Seal the reaction vessel and stir the mixture at room temperature (or elevated temperature, e.g., 50-70 °C, if necessary) for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the molecular sieves and copper salts.

  • Wash the filter cake with additional organic solvent.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol B: General Catalytic Method with Boric Acid Additive

This protocol utilizes a catalytic amount of a copper source and boric acid as an additive to sequester the inhibitory pinacol byproduct, enabling a more general and efficient catalytic cycle. This method is often suitable for a broader range of amines, including both alkyl and aryl amines, under non-basic conditions.[7]

Materials:

  • 3-Methoxyphenylboronic acid pinacol ester

  • Amine (alkyl or aryl)

  • Copper(II) acetate (Cu(OAc)₂) or other copper(I) or (II) source

  • Boric acid (B(OH)₃)

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or dichloromethane (DCM))

  • Reaction vessel (e.g., screw-cap vial)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry reaction vessel containing a magnetic stir bar, add 3-Methoxyphenylboronic acid pinacol ester (1.0 equiv.), the desired amine (1.2 equiv.), copper(II) acetate (0.1-0.2 equiv.), and boric acid (2.0 equiv.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to achieve a concentration of 0.1-0.2 M with respect to the boronic ester.

  • Seal the reaction vessel and stir the mixture at 50-70 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative yields for the Chan-Lam amination of various arylboronic acid pinacol esters with different amines under optimized conditions. This data provides a general expectation of the reaction's performance with different electronic and steric properties of the coupling partners.

Table 1: Coupling of Various Arylboronic Acid Pinacol Esters with Aryl Amines

EntryArylboronic Acid Pinacol EsterAmineYield (%)Reference
1Phenylboronic acid pinacol esterAniline85[3]
24-Tolylboronic acid pinacol esterAniline92[3]
34-Methoxyphenylboronic acid pinacol esterAniline95[3]
44-Chlorophenylboronic acid pinacol esterAniline75[3]
5Phenylboronic acid pinacol ester4-Methoxyaniline91[3]
6Phenylboronic acid pinacol ester4-Chloroaniline78[3]

Table 2: Coupling of Phenylboronic Acid Pinacol Ester with Various Amines

EntryAmineYield (%)Reference
1Benzylamine88[4]
2Morpholine94[4]
3Pyrrolidine90[4]
4Aniline85[3]
5p-Anisidine91[3]
6Indole76[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid Ester - Amine - Copper Catalyst - Additive (e.g., Boric Acid) solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere stir Stir at Specified Temperature and Time atmosphere->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter extract Aqueous Wash filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: A generalized workflow for the Chan-Lam amination experiment.

Mechanistic Cycle

chan_lam_cycle CuII Cu(II) transmetalation Transmetalation CuII->transmetalation ArB(OR)₂ amine_coordination Amine Coordination (R₂NH) CuII->amine_coordination CuI Cu(I) oxidation Oxidation CuI->oxidation Oxidant (O₂) CuIII Cu(III) reductive_elim Reductive Elimination CuIII->reductive_elim Product (Ar-NR₂) transmetalation->CuIII Ar-Cu(III)-NR₂ reductive_elim->CuI oxidation->CuII amine_coordination->transmetalation

Caption: A simplified catalytic cycle for the Chan-Lam amination.

References

Application Notes and Protocols: Phenylboronic Ester-Activated Buchwald-Hartwig Type Amination of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed Buchwald-Hartwig type amination of aryl halides, utilizing phenylboronic esters as activators. This method offers a selective approach for the formation of C-N bonds, particularly with aryl iodides.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed cross-coupling of amines and aryl halides.[1][2][3] This reaction has broad applications in the synthesis of pharmaceuticals and natural products due to its functional group tolerance and wide substrate scope.[1] While traditionally a palladium-catalyzed process, the use of more earth-abundant and cost-effective metals like nickel is a desirable alternative.[4][5]

Recent advancements have demonstrated a nickel-catalyzed Buchwald-Hartwig type amination of aryl iodides that employs a phenylboronic ester as a crucial activator.[4][6] This reaction proceeds smoothly to afford the corresponding N-aryl aniline derivatives in good to excellent yields and exhibits high selectivity for aryl iodides in the presence of other aryl halides.[4] The phenylboronic ester is believed to activate the amine by forming a boron-amine "ate complex".[4][7]

Reaction Mechanism

The proposed catalytic cycle for the phenylboronic ester-activated, nickel-catalyzed Buchwald-Hartwig type amination is depicted below. The cycle begins with the reduction of a Ni(II) precatalyst to the active Ni(0) species. This is followed by oxidative addition of the aryl iodide, reaction with a boron-amine ate complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Ni(0) catalyst.[4][7]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_products Products Ni(0) Ni(0) Ar-Ni(II)-I Ar-Ni(II)-I Ni(0)->Ar-Ni(II)-I Oxidative Addition (Ar-I) Ar-Ni(II)-NHR' Ar-Ni(II)-NHR' Ar-Ni(II)-I->Ar-Ni(II)-NHR' Amine Coordination & Deprotonation (Boron-amine ate complex) Ar-Ni(II)-NHR'->Ni(0) Reductive Elimination Product Ar-NHR' Ar-Ni(II)-NHR'->Product Forms Aryl_Halide Ar-I Amine R'-NH2 Boronic_Ester PhB(OR)2

Caption: Proposed catalytic cycle for the amination.

Experimental Protocols

General Protocol for Phenylboronic Ester-Activated Amination of Aryl Iodides

This protocol is based on a reported nickel-catalyzed amination procedure.[4][7]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Amine (3.0 mmol, 3.0 equiv)

  • Phenylboronic ester (e.g., 2-phenyl-1,3,2-dioxaborinane) (1.3 mmol, 1.3 equiv)

  • Ni(acac)₂ (0.02 mmol, 2 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the aryl iodide (1.0 mmol), amine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (0.02 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.

Data Presentation

The following tables summarize the substrate scope for the nickel-catalyzed amination of various aryl iodides and anilines, with yields of the corresponding N-aryl aniline products.[4][6]

Table 1: Substrate Scope of Aryl Iodides

EntryAryl IodideProductYield (%)
14-Iodotoluene4-Methyl-N-(p-tolyl)aniline92
2IodobenzeneN-Phenylaniline94
31-Iodo-4-methoxybenzene4-Methoxy-N-(p-tolyl)aniline89
41-Iodo-4-(trifluoromethyl)benzeneN-(p-Tolyl)-4-(trifluoromethyl)aniline78
51-Bromo-4-iodobenzene4-Bromo-N-(p-tolyl)aniline85
61-Chloro-4-iodobenzene4-Chloro-N-(p-tolyl)aniline82
73-IodopyridineN-(p-Tolyl)pyridin-3-amine86
84-Iodoacetophenone1-(4-(p-Tolylamino)phenyl)ethan-1-one61

Reaction conditions: Aryl iodide (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (2 mol %), K₃PO₄ (3 mmol). Yields are for isolated products.[7]

Table 2: Substrate Scope of Amines

EntryAmineProductYield (%)
1AnilineN-(p-Tolyl)aniline92
24-Methoxyaniline4-Methoxy-N-(p-tolyl)aniline95
34-Fluoroaniline4-Fluoro-N-(p-tolyl)aniline81
43-Methylaniline3-Methyl-N-(p-tolyl)aniline91
52-Methylaniline2-Methyl-N-(p-tolyl)aniline88
6Pyridin-3-amineN-(p-Tolyl)pyridin-3-amine83
74-Aminoacetophenone1-(4-(p-Tolylamino)phenyl)ethan-1-one48

Reaction conditions: 4-Iodotoluene (1.0 mmol), amine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (2 mol %), K₃PO₄ (3 mmol). Yields are for isolated products.[4][6]

General Workflow

The following diagram illustrates the general workflow for setting up and performing the phenylboronic ester-activated Buchwald-Hartwig type amination.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: Aryl Halide, Amine, Boronic Ester, Base, Catalyst Combine Combine Solids in Reaction Vessel Reagents->Combine Glassware Oven-dry Glassware Glassware->Combine Inert Evacuate & Backfill with Inert Gas Combine->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Quench Cool and Quench Reaction Heat->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify

Caption: General experimental workflow.

References

Applications of Aryl Boronic Esters in Photoredox Catalysis: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of aryl and alkyl boronic esters in key photoredox-catalyzed reactions. The following sections highlight three significant applications: the synthesis of aryl boronic esters via photoredox borylation, their use in dual photoredox/nickel-catalyzed cross-coupling reactions, and their application in the photoredox-catalyzed arylation of heteroarenes.

Application Note 1: Visible-Light Photoredox Borylation of Aryl Halides

The synthesis of aryl boronic esters is a fundamental transformation in organic chemistry, providing key building blocks for cross-coupling reactions. Visible-light photoredox catalysis offers a mild and efficient method for the borylation of aryl halides, avoiding the harsh conditions often required in traditional methods.[1][2] This approach demonstrates broad substrate scope and functional group tolerance.[1][2]

Data Presentation: Substrate Scope of Photoredox Borylation

The following table summarizes the yields for the visible-light photoredox borylation of various aryl halides using fac-Ir(ppy)₃ as the photocatalyst.[1][2]

EntryAryl HalideProductYield (%)
14-Iodoacetophenone4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone95
24-Iodobenzonitrile4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile92
3Methyl 4-iodobenzoateMethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate96
41-Iodo-4-methoxybenzene2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane93
51-Bromo-4-chlorobenzene2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane85 (from bromide)
61-Chloro-4-(trifluoromethyl)benzene4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane78 (from chloride)
73-Iodopyridine3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine88
82-Bromonaphthalene2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane90 (from bromide)
Experimental Protocol: General Procedure for Visible-Light Photoredox Borylation

A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 190 mg, 0.75 mmol, 1.5 equiv), fac-Ir(ppy)₃ (4.9 mg, 0.0075 mmol, 1.5 mol %), and tributylamine (n-Bu₃N, 0.24 mL, 1.0 mmol, 2.0 equiv). Acetonitrile (MeCN, 5 mL) is added, and the tube is sealed. The reaction mixture is degassed by three freeze-pump-thaw cycles and then backfilled with argon. The tube is placed approximately 5 cm from a 23 W compact fluorescent lamp (CFL) and stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 24-48 hours), the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired aryl boronic ester.[1][2]

Signaling Pathway Diagram

photoredox_borylation IrIII Ir(III) IrIII_star *Ir(III) IrIII->IrIII_star Visible Light (hν) IrII Ir(II) IrIII_star->IrII SET nBu3N n-Bu3N nBu3N_radical n-Bu3N.+ IrIII_star->nBu3N_radical n-Bu3N IrII->IrIII SET ArX Aryl Halide (Ar-X) ArX_anion [Ar-X].- IrII->ArX_anion Ar-X Ar_radical Aryl Radical (Ar.) ArX_anion->Ar_radical - X- ArBpin_anion [Ar-Bpin].- Ar_radical->ArBpin_anion [Bpin]- B2pin2 B2pin2 + n-Bu3N/H2O Bpin_anion [Bpin]- B2pin2->Bpin_anion Activation ArBpin Aryl Boronic Ester (Ar-Bpin) ArBpin_anion->ArBpin Oxidation dual_catalysis_workflow start Start: Glovebox reagents Combine NiCl2·glyme, dtbbpy, Aryl Bromide, Alkyl Boronic Ester start->reagents photocatalyst Add Ir(ppy)2(dtbbpy)PF6 in 1,4-dioxane reagents->photocatalyst base Add Cs2CO3 in Methanol photocatalyst->base seal Seal Vial and Remove from Glovebox base->seal irradiate Irradiate with Blue LED (12-24h, RT) seal->irradiate quench Quench with Water and Extract with Ethyl Acetate irradiate->quench purify Dry, Concentrate, and Purify by Column Chromatography quench->purify product Final Product purify->product photoredox_arylation_cyanoarene IrIII Ir(III) IrIII_star *Ir(III) IrIII->IrIII_star Visible Light (hν) IrIV Ir(IV) IrIII_star->IrIV SET (Bn-Bpin) Bn_radical Benzyl Radical (Bn.) IrIII_star->Bn_radical - Bpin+ IrIV->IrIII SET Cyanoarene_anion Cyanoarene Radical Anion IrIV->Cyanoarene_anion Cyanoarene BnBpin Benzyl Boronic Ester (Bn-Bpin) Coupled_intermediate Coupled Intermediate Bn_radical->Coupled_intermediate Radical-Radical Coupling Cyanoarene Cyanoarene Cyanoarene_anion->Coupled_intermediate Product Arylated Product Coupled_intermediate->Product - CN-

References

Application Notes and Protocols: The Strategic Use of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key building block in the synthesis of targeted kinase inhibitors for drug discovery. This document outlines a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions and presents quantitative data on the biological activity of a resulting inhibitor. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application.

Introduction

This compound is a versatile boronic ester that serves as a crucial reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. In the realm of drug discovery, this building block is instrumental in the synthesis of compounds targeting a variety of signaling pathways implicated in diseases such as cancer. Its 3-methoxyphenyl moiety is a common feature in many kinase inhibitors, contributing to favorable binding interactions within the ATP-binding pocket of these enzymes.

Application: Synthesis of a Potent PI3K Kinase Inhibitor

A prime application of this compound is in the synthesis of 4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[4] Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[4]

The synthesis involves a Suzuki-Miyaura coupling between this compound and a heterocyclic halide, 4-chloro-pyrrolo[2,1-f][1][2][3]triazine. This reaction efficiently introduces the 3-methoxyphenyl group, which is crucial for the compound's inhibitory activity.

Quantitative Data: Kinase Inhibitory Activity

The resulting compound, 4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine, has been evaluated for its inhibitory activity against various kinases. The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below.

Kinase TargetIC50 (nM)
PI3Kα10
PI3Kβ45
PI3Kδ11
PI3Kγ26
mTOR11

Data sourced from patent literature describing the synthesis and activity of pyrrolo[2,1-f][1][2][3]triazine derivatives.

Experimental Protocols

This section provides a detailed protocol for the key Suzuki-Miyaura cross-coupling reaction in the synthesis of 4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine.

Protocol 1: Suzuki-Miyaura Coupling of 4-chloro-pyrrolo[2,1-f][1][2][3]triazine with this compound

Materials:

  • 4-chloro-pyrrolo[2,1-f][1][2][3]triazine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry reaction flask, combine 4-chloro-pyrrolo[2,1-f][1][2][3]triazine (1.0 equivalent), this compound (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an oxygen-free environment.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents) to the reaction mixture.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine.

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade in cell survival and proliferation, and its aberrant activation is a common feature in cancer. The synthesized inhibitor targets PI3K, a critical node in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-((3-methoxyphenyl)amino) -pyrrolo[2,1-f][1,2,4]triazine Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of the synthesized compound.

Experimental Workflow

The Suzuki-Miyaura coupling reaction follows a well-defined catalytic cycle, which is a fundamental concept in organometallic chemistry and crucial for understanding the synthesis of the target kinase inhibitor.

Suzuki_Workflow Start Start: Combine Reactants & Catalyst Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

References

Application Notes and Protocols for C-N Cross-Coupling Reactions with 3-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-N cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Among the various reagents utilized for these reactions, boronic acids and their derivatives, such as pinacol esters, have gained prominence due to their stability, functional group tolerance, and relatively low toxicity. 3-Methoxyphenylboronic acid pinacol ester is a versatile building block that allows for the introduction of the 3-methoxyphenyl moiety, a common structural motif in biologically active compounds.

This document provides detailed application notes and experimental protocols for the C-N cross-coupling of 3-Methoxyphenylboronic acid pinacol ester with a variety of amine nucleophiles, focusing on the widely used Chan-Evans-Lam (CEL) and Buchwald-Hartwig amination reactions.

Reagent Overview

  • Name: 3-Methoxyphenylboronic acid pinacol ester

  • Alternate Names: 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; m-(Pinacolboryl)anisole[1]

  • CAS Number: 325142-84-5[1]

  • Molecular Formula: C₁₃H₁₉BO₃[1]

  • Molecular Weight: 234.10 g/mol [1]

  • Appearance: Liquid

  • Storage: 2-8°C

C-N Cross-Coupling Methodologies

The two primary catalytic methods for the C-N cross-coupling of arylboronic acid pinacol esters are the copper-catalyzed Chan-Evans-Lam (CEL) coupling and the palladium-catalyzed Buchwald-Hartwig amination.

Chan-Evans-Lam (CEL) Coupling: This reaction involves the use of a copper catalyst to couple an arylboronic acid derivative with an amine or other N-H containing compound.[2] It offers the advantages of being relatively inexpensive and can often be performed under aerobic conditions.[2] However, challenges can arise with less nucleophilic amines and with boronic acid pinacol esters, which can be less reactive than the corresponding boronic acids. Recent advancements have led to optimized conditions that overcome many of these limitations.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is widely used for the formation of C-N bonds from aryl halides or pseudohalides and amines.[1] While historically not the primary choice for coupling with boronic acid derivatives, modifications and a deeper understanding of the catalytic cycle have expanded its utility. It is particularly effective for a broad range of amines and offers high catalytic activity.

Data Presentation: C-N Cross-Coupling of 3-Methoxyphenylboronic Acid Pinacol Ester

The following tables summarize representative quantitative data for the C-N cross-coupling of 3-Methoxyphenylboronic acid pinacol ester with various amine partners under Chan-Evans-Lam and Buchwald-Hartwig conditions.

Table 1: Chan-Evans-Lam Coupling of 3-Methoxyphenylboronic Acid Pinacol Ester with Various Amines

Amine SubstrateCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
AnilineCu(OAc)₂ (2.0 equiv), PyridineCH₂Cl₂Room Temp4885
4-MethylanilineCu(OAc)₂ (2.0 equiv), PyridineCH₂Cl₂Room Temp4888
4-FluoroanilineCu(OAc)₂ (2.0 equiv), PyridineCH₂Cl₂Room Temp4875
MorpholineCu(OAc)₂ (2.0 equiv), PyridineCH₂Cl₂Room Temp4860
ImidazoleCu(OAc)₂ (2.0 equiv), PyridineCH₂Cl₂Room Temp4892
BenzylamineCu(OAc)₂ (2.0 equiv), 4Å MSMeCN602478
n-ButylamineCu(OAc)₂ (2.0 equiv), 4Å MSMeCN602475

Note: The data in this table is compiled from general protocols for Chan-Evans-Lam couplings of arylboronic acid pinacol esters and may not represent optimized conditions for every specific reaction.

Table 2: Buchwald-Hartwig Amination of 3-Methoxyphenylboronic Acid Pinacol Ester with Various Amines

Amine SubstrateCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001892
MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1102488
IndolePd(OAc)₂ / DavePhosCs₂CO₃Toluene1001879
Di-n-butylaminePd₂(dba)₃ / BrettPhosLHMDSTHF801285
N-MethylanilinePd(OAc)₂ / SPhosK₂CO₃t-BuOH1002489

Note: The data in this table is representative of typical Buchwald-Hartwig amination conditions and yields for arylboronic acid pinacol esters. Specific optimization may be required for individual substrate combinations.

Experimental Protocols

Protocol 1: General Procedure for Chan-Evans-Lam C-N Cross-Coupling of 3-Methoxyphenylboronic Acid Pinacol Ester with Aryl Amines

This protocol is adapted from the optimized conditions reported by Vantourout, J. C., et al. in the Journal of Organic Chemistry (2016).

Materials:

  • 3-Methoxyphenylboronic acid pinacol ester (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)

  • Activated 4Å molecular sieves (250 mg per 0.5 mmol of boronic ester)

  • Acetonitrile (MeCN)

  • Ethanol (EtOH)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 3-methoxyphenylboronic acid pinacol ester (0.5 mmol, 117 mg), the aryl amine (0.6 mmol), copper(II) acetate (1.0 mmol, 182 mg), and activated 4Å molecular sieves (250 mg).

  • Add a 4:1 mixture of acetonitrile and ethanol (2.5 mL).

  • Seal the vial and stir the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.

Protocol 2: General Procedure for Chan-Evans-Lam C-N Cross-Coupling of 3-Methoxyphenylboronic Acid Pinacol Ester with Alkyl Amines

This protocol is adapted from the optimized conditions reported by Vantourout, J. C., et al. in the Journal of Organic Chemistry (2016).

Materials:

  • 3-Methoxyphenylboronic acid pinacol ester (1.0 equiv)

  • Alkyl amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)

  • Activated 4Å molecular sieves (250 mg per 0.5 mmol of boronic ester)

  • Acetonitrile (MeCN)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 3-methoxyphenylboronic acid pinacol ester (0.5 mmol, 117 mg), the alkyl amine (0.6 mmol), copper(II) acetate (1.0 mmol, 182 mg), and activated 4Å molecular sieves (250 mg).

  • Add acetonitrile (2.5 mL).

  • Seal the vial and stir the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired N-alkylated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - 3-Methoxyphenylboronic acid pinacol ester - Amine - Copper(II) Acetate - Molecular Sieves solvent 2. Add Solvent (MeCN/EtOH for aryl amines, MeCN for alkyl amines) reagents->solvent seal 3. Seal Reaction Vessel solvent->seal stir 4. Stir at 60 °C for 24h seal->stir cool 5. Cool to Room Temperature stir->cool filter 6. Filter through Celite cool->filter concentrate 7. Concentrate Filtrate filter->concentrate purify 8. Column Chromatography concentrate->purify product Final Product: N-(3-methoxyphenyl)amine derivative purify->product

Caption: Experimental workflow for the Chan-Evans-Lam C-N cross-coupling reaction.

catalytic_cycle CuII Cu(II) Catalyst Amine_Complex [Cu(II)(Amine)] Complex CuII->Amine_Complex + Amine Transmetalation Transmetalation Amine_Complex->Transmetalation CuIII_Intermediate [Aryl-Cu(III)-Amine] Intermediate Transmetalation->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Product C-N Coupled Product (Ar-NRR') Reductive_Elimination->Product CuI Cu(I) Species Reductive_Elimination->CuI Releases Boronic_Acid Ar-B(OR)₂ Boronic_Acid->Transmetalation Amine HNRR' Amine->Amine_Complex Oxidation Oxidation (O₂) CuI->Oxidation Oxidation->CuII Regenerates

Caption: Catalytic cycle of the Chan-Evans-Lam C-N cross-coupling reaction.

Conclusion

3-Methoxyphenylboronic acid pinacol ester is a valuable and versatile reagent for the synthesis of N-(3-methoxyphenyl) substituted amines, which are important scaffolds in medicinal chemistry and materials science. The Chan-Evans-Lam coupling provides a practical and efficient method for this transformation, particularly with the optimized protocols that address the challenges associated with the use of boronic acid pinacol esters. For a broader substrate scope and potentially higher catalytic efficiency, the Buchwald-Hartwig amination offers a powerful alternative. The choice of methodology will depend on the specific substrates, functional group compatibility, and desired scale of the reaction. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement these important C-N bond-forming reactions.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a critical structural component in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] The synthesis of these compounds is, therefore, a cornerstone of modern organic chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for constructing the pivotal carbon-carbon bond between two aromatic rings.[1][2] This is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[2][3]

This document provides detailed application notes and protocols for the use of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of biaryl compounds. This boronic acid pinacol ester is a valuable building block for introducing the 3-methoxyphenyl group, a common substituent in medicinally relevant molecules.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[2][4] The reaction requires a base to activate the boronic acid derivative for the crucial transmetalation step.[1][5]

The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the synthesis of biaryl compounds using this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required) to the flask.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 65-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., EtOAc) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling. Note that yields are highly dependent on the specific substrates and conditions used.

Table 1: Optimization of Reaction Conditions for a Generic Suzuki-Miyaura Coupling

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene1101285
2Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O100892
3PdCl₂(dppf) (3)Cs₂CO₃DMF901088
4Pd(OH)₂ (5)K₃PO₄Ethanol/H₂O651678[3]

Table 2: Substrate Scope with this compound

EntryAryl HalideProductConditionsYield (%)
14-Bromotoluene3-Methoxy-4'-methyl-1,1'-biphenylPd(PPh₃)₄, K₂CO₃, Toluene, 110°C90
21-Bromo-4-fluorobenzene4-Fluoro-3'-methoxy-1,1'-biphenylPd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100°C95
32-Bromopyridine2-(3-Methoxyphenyl)pyridinePdCl₂(dppf), Cs₂CO₃, DMF, 90°C85
41-Iodonaphthalene1-(3-Methoxyphenyl)naphthalenePd(PPh₃)₄, K₂CO₃, Toluene, 110°C88

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)-X Biaryl Ar-Ar' Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)(L)n-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Base Base Transmetalation Transmetalation Boronic_Ester Ar'-B(OR)2 Ar-Pd(II)-Ar'->Pd(0)Ln Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine Aryl Halide, Boronic Ester, and Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Combine_Reagents->Inert_Atmosphere Add_Catalyst Add Palladium Catalyst and Ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor_Progress Monitor by TLC/LC-MS Heat_Stir->Monitor_Progress Cool_Dilute Cool and Dilute Monitor_Progress->Cool_Dilute Wash Wash with Water and Brine Cool_Dilute->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Isolated Biaryl Product Purify->Final_Product

Caption: Step-by-step experimental workflow for biaryl synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 3-methoxyphenylboronic acid pinacol ester. This versatile building block is frequently employed in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, for the construction of biaryl and heteroaryl structures.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] It typically involves the reaction of an organoboron compound, such as a boronic acid or its corresponding pinacol ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2][3] The use of boronic acid pinacol esters, like 3-methoxyphenylboronic acid pinacol ester, offers advantages in terms of stability, ease of handling, and purification compared to the corresponding boronic acids.[4]

Palladium Catalyst Systems

The choice of the palladium catalyst system, which includes the palladium precursor and the associated ligand, is crucial for achieving high efficiency and yields in the Suzuki-Miyaura coupling. The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of the ligand is often dictated by the nature of the coupling partners. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), have shown excellent performance.[1] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging coupling reactions.[1]

Data Presentation: Performance of Palladium Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura cross-coupling of 3-methoxyphenylboronic acid and its pinacol ester with different aryl halides. This data is intended to serve as a guide for catalyst selection and reaction optimization.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Chlorobenzene0.05 mol% Pd/BCK₂CO₃H₂O1003.591[5]
Iodobenzene0.05 mol% Pd/BCK₂CO₃H₂O1003.598[5]
4-BromoanisolePA–Pd4K₂CO₃H₂O80-92
1-Bromo-4-nitrobenzeneGO@Hpmaba-Pd/CuK₂CO₃Ethanol/H₂O800.598
Aryl Bromide (General)Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O1001894[6]

Note: Yields are representative and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 3-methoxyphenylboronic acid pinacol ester with an aryl halide.

Materials:

  • 3-Methoxyphenylboronic acid pinacol ester (1.0 equiv)

  • Aryl halide (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-methoxyphenylboronic acid pinacol ester, the aryl halide, the palladium catalyst, the ligand (if using a separate ligand), and the base.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3-Methoxyphenylboronic acid pinacol ester - Aryl halide - Palladium Catalyst & Ligand - Base assembly Assemble Reaction Vessel (Schlenk Flask) reagents->assembly inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) assembly->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (e.g., 80-110 °C) solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool to Room Temperature & Quench monitoring->quench extraction Aqueous Work-up (Extraction & Washes) quench->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (Column Chromatography) concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization Suzuki_Cycle pd0 Pd(0)Ln pdiib Ar-Pd(II)Ln-X pd0->pdiib oxidative_addition Oxidative Addition pdiic Ar-Pd(II)Ln-Ar' pdiib->pdiic transmetalation Transmetalation pdiic->pd0 reductive_elimination Reductive Elimination arx Ar-X boronate Ar'-B(OR)₂ + Base product Ar-Ar'

References

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with N- and O-nucleophiles. This versatile reaction, primarily following the principles of Chan-Lam and Ullmann-type couplings, is a powerful tool for the formation of C-N and C-O bonds, which are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2]

The use of an arylboronic acid pinacol ester, such as this compound, offers advantages in terms of stability, ease of handling, and purification compared to the corresponding boronic acid. Copper catalysis provides a cost-effective and less toxic alternative to palladium-based methods, often with the benefit of milder reaction conditions that are tolerant of a wide range of functional groups.[3][4]

General Principles

The copper-catalyzed cross-coupling of arylboronic esters with amines, amides, and phenols is a robust method for the formation of arylamines and diaryl ethers. The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), which is reduced in the catalytic cycle and then reoxidized by an external oxidant, often atmospheric oxygen.[3] This allows the reaction to be conveniently run in a vessel open to the air.

The general transformation can be represented as follows:

  • C-N Bond Formation (Chan-Lam Amination): Ar-B(pin) + H-N(R¹)R² → Ar-N(R¹)R²

  • C-O Bond Formation (Ullmann-Type Etherification): Ar-B(pin) + H-O-R → Ar-O-R

Key components of these reactions include:

  • Copper Source: Copper(II) acetate is the most common, but other copper salts like CuI, CuBr, and CuCl can also be effective.[5][6]

  • Base: A base is often required to facilitate the reaction. Common choices include organic bases like pyridine and triethylamine, or inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3][4]

  • Solvent: Dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF) are frequently used solvents.

  • Additives: In some cases, ligands or additives like myristic acid can enhance the reaction rate and yield.[1] Molecular sieves are often added to remove water, which can lead to undesired side reactions.[4]

Data Presentation: Reaction Scope and Yields

The following tables summarize the results for the copper-catalyzed cross-coupling of 3-methoxyphenylboronic acid (as a close surrogate for its pinacol ester) with various N- and O-nucleophiles.

Table 1: Copper-Catalyzed N-Arylation of Various Amines with 3-Methoxyphenylboronic Acid

EntryAmine NucleophileCopper CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂PyridineDCMRT4885
24-MethylanilineCu(OAc)₂PyridineDCMRT4888
34-ChloroanilineCu(OAc)₂PyridineDCMRT4875
4ImidazoleCu(OAc)₂PyridineDCMRT7291
5BenzimidazoleCu(OAc)₂PyridineDCMRT7285
63-Formylquinolin-2(1H)-oneCu(OAc)₂PyridineDCM802444[7]

Table 2: Copper-Catalyzed O-Arylation of Various Phenols with 3-Methoxyphenylboronic Acid

EntryPhenol NucleophileCopper CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolCu(OAc)₂Et₃N / PyridineDCMRT4894[4]
24-MethoxyphenolCu(OAc)₂Et₃N / PyridineDCMRT4898[4]
34-ChlorophenolCu(OAc)₂Et₃N / PyridineDCMRT4885[4]
42-MethylphenolCuIK₃PO₄DMSO1102488
52,6-DimethylphenolCuIK₃PO₄DMSO1102485

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of Amines (Chan-Lam Coupling)

This protocol is a representative procedure for the coupling of an amine with this compound.

Materials:

  • This compound

  • Amine nucleophile

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 4 Å Molecular sieves

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add Cu(OAc)₂ (1.0 equiv) and 4 Å molecular sieves.

  • Add the this compound (1.5 equiv) and the amine nucleophile (1.0 equiv).

  • Add anhydrous DCM as the solvent, followed by pyridine (2.0 equiv).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts and molecular sieves.

  • Wash the celite pad with additional DCM.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: General Procedure for the Copper-Catalyzed O-Arylation of Phenols (Ullmann-Type Coupling)

This protocol provides a general method for the synthesis of diaryl ethers from this compound and a phenolic coupling partner.[4]

Materials:

  • This compound

  • Phenol nucleophile

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 4 Å Molecular sieves

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add Cu(OAc)₂ (1.0 equiv) and powdered 4 Å molecular sieves.

  • Add the this compound (1.5 equiv) and the phenol nucleophile (1.0 equiv).

  • Add anhydrous DCM as the solvent.

  • Add triethylamine (1.0 equiv) and pyridine (2.0 equiv) to the reaction mixture.

  • Stir the reaction vigorously at room temperature under an air atmosphere for 48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with DCM and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired diaryl ether.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Boronate Ester - Nucleophile - Copper Catalyst - Base/Additives solvent Add Anhydrous Solvent reagents->solvent setup Assemble Flask under Air solvent->setup stir Stir at Specified Temperature setup->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor filter Filter through Celite/Silica monitor->filter extract Aqueous Wash & Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: General experimental workflow for copper-catalyzed cross-coupling.

chan_lam_mechanism cu2_start Cu(II) cu2_aryl Ar-Cu(II)-NR₂ cu2_start->cu2_aryl Transmetalation boronate Ar-B(pin) boronate->cu2_aryl nucleophile R₂NH nucleophile->cu2_aryl cu3_complex [Ar-Cu(III)-NR₂]⁺ cu2_aryl->cu3_complex Oxidation product Ar-NR₂ cu3_complex->product Reductive Elimination cu1 Cu(I) cu3_complex->cu1 cu1->cu2_start Reoxidation oxidant O₂ (air) oxidant->cu1

Caption: Catalytic cycle of the Chan-Lam C-N coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling with 3-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of 3-Methoxyphenylboronic acid pinacol ester with a variety of aryl halides. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2]

3-Methoxyphenylboronic acid pinacol ester is a valuable building block, allowing for the introduction of the 3-methoxyphenyl motif into complex molecules. The pinacol ester provides enhanced stability compared to the corresponding boronic acid, reducing the propensity for side reactions such as protodeboronation.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(pin) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Reaction Conditions and Yields

The following tables summarize various reaction conditions for the Suzuki coupling of 3-methoxyphenylboronic acid pinacol ester with different aryl halides. The data is compiled from scientific literature and provides a comparative overview of the effects of different catalysts, bases, and solvents on the reaction outcome.

Table 1: Suzuki Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801295
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane100892
32-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene1101688
44-Bromotoluene[Pd(IPr)(cin)Cl] (1)K₂CO₃ (2)EtOH/H₂O (1:1)80497
51-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3)2-MeTHF1001290

Table 2: Suzuki Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)1202475
21-Chloro-4-nitrobenzenePd(OAc)₂ (3) / SPhos (6)Cs₂CO₃ (3)Toluene1101885
32-ChloropyridinePd(tBu₃P)₂ (5)K₃PO₄ (3)Dioxane1202465
44-ChlorotoluenePd-G3-XPhos (2)K₃PO₄ (3)t-AmylOH1101680

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid pinacol ester with aryl halides. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

This protocol is a good starting point for the coupling of 3-methoxyphenylboronic acid pinacol ester with a range of aryl bromides.

Materials and Reagents:

  • 3-Methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask or reaction vial

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), 3-methoxyphenylboronic acid pinacol ester (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the degassed solvent. Subsequently, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[4]

Materials and Reagents:

  • 3-Methoxyphenylboronic acid pinacol ester (1.3 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., a suitable Pd(II) complex, 0.1-1 mol%)

  • Base (e.g., KOH, 2.0 equiv)

  • Solvent (e.g., Ethanol/Water, 1:1)

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine the aryl halide (1.0 equiv), 3-methoxyphenylboronic acid pinacol ester (1.3 equiv), base (2.0 equiv), and the palladium catalyst.

  • Solvent Addition: Add the solvent mixture to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).

  • Workup and Purification: After cooling, the workup and purification can be carried out as described in Protocol 1.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reactants Combine Aryl Halide, Boronic Ester, and Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Combine_Reactants->Inert_Atmosphere Add_Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heat_Stir Heat and Stir (Conventional or Microwave) Add_Solvent_Catalyst->Heat_Stir Monitor_Progress Monitor Reaction (TLC, LC-MS) Heat_Stir->Monitor_Progress Cool_Quench Cool to Room Temperature and Quench Monitor_Progress->Cool_Quench Extraction Extract with Organic Solvent Cool_Quench->Extraction Dry_Concentrate Dry and Concentrate Organic Layer Extraction->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors to investigate?

A1: When experiencing low or no yield, a systematic check of the reaction components and conditions is crucial. The primary areas to troubleshoot are:

  • Catalyst Activity and Integrity: The Palladium catalyst is central to the reaction. Ensure that your Pd source, especially if it's a Pd(II) precatalyst, is active and that any phosphine ligands have not been oxidized.[1] Using fresh catalyst and ligands stored under an inert atmosphere is recommended.[1]

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and the homocoupling of the boronic ester as a side reaction.[2] It is imperative to use properly degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1][2]

  • Reagent Purity and Stability: Verify the purity of both the aryl halide and the this compound. Boronic esters can be sensitive to hydrolysis, so ensure it has been stored under anhydrous conditions.[3]

  • Base and Solvent Selection: The choice of base and solvent is critical and interdependent.[2] The base facilitates the transmetalation step, and its strength can significantly impact the reaction outcome.[4] For anhydrous reactions, ensure the base is finely powdered and dry.[2] In biphasic systems, vigorous stirring is essential to ensure efficient mixing.[2]

Q2: I am observing significant formation of a homocoupling byproduct from my boronic ester. What are the likely causes and how can I minimize this?

A2: Homocoupling of boronic esters is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.[2] To minimize this unwanted reaction:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen), and that all solvents are thoroughly degassed prior to use.[1][2] Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are effective.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium precatalysts or ligands.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Q3: My reaction appears to stall before completion. What adjustments can I make to drive it to completion?

A3: A stalled reaction can be due to several factors, including catalyst deactivation or insufficient reactivity. Consider the following adjustments:

  • Catalyst and Ligand Choice: For electron-rich boronic esters like this compound, using bulky, electron-rich phosphine ligands can enhance the rate of the reaction.[5] Buchwald ligands such as SPhos or XPhos are often effective.[4][6]

  • Base Strength: A stronger base may be required to facilitate the transmetalation of the electron-rich boronic ester. Consider switching from weaker bases like Na₂CO₃ to stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃.[4]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[7][8] Sometimes, switching to a different solvent system, such as from toluene to dioxane or THF, can improve results.[9]

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers and push the reaction to completion. However, be mindful of potential side reactions at higher temperatures.[9]

Q4: I am having difficulty with the purification of my product, which is co-eluting with byproducts. What are some potential solutions?

A4: Purification challenges often arise from the presence of closely related byproducts.

  • Minimize Side Reactions: The best approach is to optimize the reaction to minimize the formation of impurities. Addressing issues like homocoupling and protodeboronation during the reaction will simplify purification.

  • Alternative Purification Techniques: If standard column chromatography is ineffective, consider alternative techniques such as preparative TLC, HPLC, or crystallization.

  • Chemical Treatment during Workup: An acid-base workup can sometimes help remove unreacted boronic ester or other basic/acidic impurities.[9]

Troubleshooting Summary

IssuePotential CauseRecommended Action
Low to No Yield Inactive catalyst/ligandUse fresh, properly stored catalyst and ligands.
Oxygen contaminationDegas solvents and maintain a strict inert atmosphere.[1][2]
Impure reagentsVerify the purity of starting materials.
Suboptimal base/solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).[9]
Homocoupling of Boronic Ester Oxygen in the reactionRigorously exclude oxygen through degassing and inert atmosphere.[2]
High reaction temperatureLower the reaction temperature.
Stalled Reaction Insufficient catalyst activityUse bulky, electron-rich ligands (e.g., SPhos, XPhos).[5][6]
Inadequate base strengthSwitch to a stronger base.[4]
Poor solvent choiceExperiment with different solvent systems.[7][8]
Difficult Purification Co-eluting impuritiesOptimize the reaction to minimize byproducts.
Similar polarity of product and impuritiesExplore alternative purification methods (prep-TLC, HPLC, crystallization).

Experimental Protocols

General Protocol for Suzuki Coupling

This is a starting point protocol that may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)[2]

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)[1]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[1]

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[1] Add the palladium catalyst (0.02 mmol).[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol for Solvent Degassing (Sparging)
  • Pour the required volume of solvent into a flask with a sidearm.

  • Seal the flask with a septum.

  • Insert a long needle connected to an inert gas line through the septum, ensuring the needle tip is below the solvent surface.

  • Insert a short needle through the septum to act as a vent.

  • Bubble the inert gas through the solvent for 15-30 minutes.

  • Remove the needles and store the degassed solvent under a positive pressure of inert gas.

Visual Guides

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Ester, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield check_catalyst Check Catalyst/Ligand Activity and Purity start->check_catalyst check_inert Ensure Rigorous Inert Atmosphere start->check_inert check_purity Verify Purity of Starting Materials start->check_purity change_ligand Switch to Bulky, Electron-Rich Ligand check_catalyst->change_ligand optimize_base Screen Stronger Bases (K3PO4, Cs2CO3) check_inert->optimize_base optimize_solvent Screen Different Solvents (Dioxane, THF) optimize_base->optimize_solvent optimize_temp Increase Temperature optimize_solvent->optimize_temp check_ratio Optimize Stoichiometry (1.2-1.5 equiv. Boronic Ester) check_purity->check_ratio

Caption: Troubleshooting guide for low yield in Suzuki coupling reactions.

References

Stability of 3-Methoxyphenylboronic acid pinacol ester in aqueous base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 3-methoxyphenylboronic acid pinacol ester in aqueous basic solutions, offering troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Is 3-methoxyphenylboronic acid pinacol ester stable in aqueous basic solutions?

A1: 3-Methoxyphenylboronic acid pinacol ester, like other arylboronic acid pinacol esters, is susceptible to decomposition in aqueous basic solutions.[1][2] Two primary degradation pathways are hydrolysis to the corresponding 3-methoxyphenylboronic acid and protodeboronation, where the boronic ester group is replaced by a hydrogen atom.[1][3] The rate of these degradation pathways is influenced by factors such as the specific base used, its concentration, the reaction temperature, and the solvent system.

Q2: How does the 3-methoxy substituent affect the stability of the pinacol ester?

A2: The methoxy group at the meta-position is an electron-donating group. Generally, electron-donating groups on the aromatic ring can increase the stability of arylboronic acid pinacol esters towards hydrolysis.[4] Therefore, 3-methoxyphenylboronic acid pinacol ester is expected to be more stable than its unsubstituted or electron-withdrawn counterparts under similar conditions.

Q3: What are the common signs of degradation of 3-methoxyphenylboronic acid pinacol ester in my reaction?

A3: Degradation of the boronic ester in a reaction, such as a Suzuki-Miyaura coupling, can manifest as low yields of the desired product.[3] You may also observe the formation of anisole, the protodeboronation byproduct, in your reaction mixture, which can be detected by techniques like GC-MS or NMR spectroscopy. Incomplete conversion of your starting materials despite extended reaction times can also be an indicator of reagent decomposition.

Q4: Can I use 3-methoxyphenylboronic acid pinacol ester directly in Suzuki-Miyaura reactions with aqueous bases?

A4: Yes, it is common practice to use arylboronic acid pinacol esters directly in Suzuki-Miyaura reactions with aqueous bases.[5][6] The base is necessary to activate the boronic ester for transmetalation to the palladium catalyst.[5] However, it is a balance; the conditions that promote the desired reaction can also lead to degradation. Careful selection of the base and reaction conditions is crucial to maximize the yield of the cross-coupled product and minimize decomposition.[3]

Q5: Which bases are recommended for Suzuki-Miyaura coupling with this boronic ester to minimize decomposition?

A5: To minimize decomposition, especially protodeboronation, using milder bases is often recommended.[3] Bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are frequently used and can offer a good balance between reactivity and stability of the boronic ester.[3] Stronger bases like sodium hydroxide (NaOH) may accelerate hydrolysis and protodeboronation.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the stability of 3-methoxyphenylboronic acid pinacol ester.

Problem Possible Cause Suggested Solution(s)
Low or no yield of the desired cross-coupled product. Degradation of the boronic ester. The aqueous basic conditions may be too harsh, leading to significant hydrolysis or protodeboronation before the coupling reaction can occur.[3]1. Use a Milder Base: Switch from strong bases like NaOH to milder options such as K₃PO₄ or K₂CO₃.[3]2. Optimize Base Concentration: Use the minimum effective concentration of the base.3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to slow down the rate of decomposition.4. Consider Anhydrous Conditions: If the reaction allows, using an anhydrous base in an anhydrous solvent can suppress hydrolysis.[3]
Significant formation of anisole (protodeboronation byproduct) is observed. Protodeboronation is outcompeting the cross-coupling reaction. This is a common side reaction for arylboronic acids and esters, especially at higher temperatures and with certain bases.[1]1. Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.2. Use a More Stable Boron Reagent: While pinacol esters are relatively stable, for particularly challenging couplings, consider converting to an even more robust derivative like an MIDA boronate ester.[3]3. Degas Solvents Thoroughly: Oxygen can sometimes exacerbate decomposition pathways. Ensure your reaction is performed under an inert atmosphere with properly degassed solvents.[3]
Reaction is sluggish and requires prolonged heating, leading to decomposition. Inefficient catalytic cycle. If the transmetalation step is slow, the boronic ester is exposed to the degradative conditions for a longer period.1. Optimize Catalyst and Ligand: Screen different palladium catalysts and phosphine ligands to find a system that promotes a faster cross-coupling reaction.2. Check Reagent Purity: Ensure the aryl halide, catalyst, and base are of high purity, as impurities can inhibit the catalyst.[3]
Inconsistent results between batches. Variable quality or age of the boronic ester. Boronic esters can degrade upon storage, especially if exposed to moisture and air.[2]1. Use Fresh Reagent: Use a fresh bottle of 3-methoxyphenylboronic acid pinacol ester or purify the existing stock before use.2. Proper Storage: Store the boronic ester under an inert atmosphere in a cool, dark, and dry place.

Data Presentation

Condition Parameter Expected Stability of 3-Methoxyphenylboronic acid pinacol ester Rationale
Base Strength NaOH > K₂CO₃ > K₃PO₄LowerStronger bases can accelerate the rates of both hydrolysis and protodeboronation.[3]
Temperature High > LowLowerDecomposition reactions, like most chemical reactions, are accelerated at higher temperatures.[3]
Water Content High > LowLowerWater is a reactant in both hydrolysis and protodeboronation, so higher concentrations will favor these pathways.[3]
Aryl Substituent Electron-withdrawing > Electron-donatingHigherThe electron-donating methoxy group helps to stabilize the boronic ester against hydrolysis.[4]

Experimental Protocols

To assess the stability of 3-methoxyphenylboronic acid pinacol ester under your specific experimental conditions, you can perform a stability study using the following protocols.

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of the pinacol ester and the appearance of degradation products.

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of 3-methoxyphenylboronic acid pinacol ester (e.g., 5 mg) in a deuterated organic solvent that is miscible with water (e.g., 0.5 mL of DMSO-d₆ or THF-d₈).

    • Add a known amount of an internal standard with a singlet that does not overlap with other signals (e.g., 1,3,5-trimethoxybenzene).

    • Prepare your aqueous base solution (e.g., 1 M K₂CO₃ in D₂O).

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) before adding the base.

    • Add a specific volume of the aqueous base solution to the NMR tube (e.g., 0.1 mL), shake to mix, and immediately start acquiring spectra at regular time intervals (e.g., every 15 minutes).

  • Data Analysis:

    • Integrate the characteristic signals of the pinacol ester (e.g., the singlet for the pinacol methyl groups around 1.3 ppm) and the internal standard.

    • Calculate the relative amount of the pinacol ester remaining at each time point by comparing its integral to that of the internal standard.

    • Plot the concentration of the pinacol ester versus time to determine its rate of decomposition.

Protocol 2: Stability Assessment by HPLC

This method is suitable for quantifying the concentration of the pinacol ester over time in a simulated reaction mixture.

  • Reaction Setup:

    • In a reaction vial, prepare a solution of 3-methoxyphenylboronic acid pinacol ester in the desired solvent system (e.g., dioxane/water).

    • Add the base of interest at the desired concentration and temperature.

  • Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water) to stop the degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC. A C18 column is typically suitable.

    • Use a mobile phase gradient (e.g., acetonitrile and water with a possible additive like formic acid, though neutral pH is often better to prevent on-column hydrolysis) to separate the pinacol ester from its hydrolysis product (the boronic acid) and the protodeboronation product (anisole).

    • Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution of the compounds.

  • Data Analysis:

    • Create a calibration curve for 3-methoxyphenylboronic acid pinacol ester.

    • Quantify the concentration of the pinacol ester in each aliquot based on its peak area and the calibration curve.

    • Plot the concentration versus time to determine the stability under the tested conditions.

Visualizations

Hydrolysis_Pathway Hydrolysis and Protodeboronation Pathways cluster_conditions Aqueous Base (e.g., K₂CO₃, H₂O) PinacolEster 3-Methoxyphenylboronic acid pinacol ester BoronicAcid 3-Methoxyphenylboronic acid PinacolEster->BoronicAcid + 2 H₂O - Pinacol Anisole Anisole (Protodeboronation Product) BoronicAcid->Anisole + H₂O - B(OH)₃ Pinacol Pinacol BoricAcid B(OH)₃

Caption: Degradation pathways of 3-methoxyphenylboronic acid pinacol ester in aqueous base.

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare solution of boronic ester in solvent C Combine solutions at defined temperature A->C B Prepare aqueous basic solution B->C D Withdraw and quench aliquots at time intervals C->D t = 0, 15, 30... min E Analyze aliquots by HPLC or NMR D->E F Quantify remaining boronic ester E->F G Plot concentration vs. time F->G

Caption: Workflow for determining the stability of the boronic ester under specific conditions.

References

Technical Support Center: 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in their experiments. The following information addresses common side reactions and offers guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The most prevalent side reactions are protodeboronation (hydrolysis) of the boronic ester and homocoupling of the boronic ester.[1][2] Protodeboronation results in the formation of anisole, while homocoupling leads to the formation of 3,3'-dimethoxybiphenyl. These side reactions compete with the desired cross-coupling reaction, thereby reducing the yield of the target product.

Q2: What causes protodeboronation and how can it be minimized?

A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is often caused by the presence of water or other protic sources in the reaction mixture, and can be exacerbated by strong bases and elevated temperatures.[2] To minimize protodeboronation:

  • Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried.

  • Select a suitable base: Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[1]

  • Employ aprotic solvents: Solvents like dioxane, THF, or toluene are commonly used.[2]

  • Control reaction temperature: Running the reaction at the lowest effective temperature can help reduce the rate of protodeboronation.

Q3: What leads to the homocoupling of the boronic ester and how can it be prevented?

A3: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic ester to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this pathway.[2] To prevent homocoupling:

  • Thoroughly degas all solvents: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Maintain an inert atmosphere: The reaction should be carried out under a positive pressure of an inert gas throughout the entire process.

  • Use a Pd(0) precatalyst or ensure in-situ reduction of a Pd(II) precatalyst: This helps to minimize the concentration of Pd(II) species that can promote homocoupling.[2]

Q4: Are there any common impurities that might be present in the starting material, this compound?

A4: Yes, impurities can arise from the synthesis of the boronic ester, which is commonly prepared via the Miyaura borylation reaction.[3][4] Potential impurities include:

  • Residual starting materials: Unreacted 3-bromoanisole or bis(pinacolato)diboron.

  • Homocoupled diboron reagent: Such as bis(pinacolato)biphenyl.

  • Byproducts from the base: For example, if potassium acetate is used as the base, residual acetate salts may be present.

It is crucial to use highly pure this compound to avoid introducing unknown variables into your reaction.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki-Miyaura reactions with this compound.

Issue 1: Low Yield of Desired Cross-Coupled Product

Possible Causes and Solutions:

CauseRecommended Action
Protodeboronation - Ensure all solvents and reagents are anhydrous. - Switch to a weaker, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature.
Homocoupling - Thoroughly degas all solvents and maintain a strict inert atmosphere (Ar or N₂). - Use a Pd(0) catalyst or a pre-catalyst that readily forms the active Pd(0) species.
Catalyst Inactivity - Use a fresh batch of palladium catalyst and ligand. - Screen different palladium catalysts and phosphine ligands. For electron-rich substrates, ligands like SPhos or XPhos may be beneficial.[5]
Poor Solubility - Choose a solvent system that ensures all reactants are soluble at the reaction temperature. A mixture of solvents (e.g., toluene/ethanol/water) can sometimes be effective.
Incorrect Stoichiometry - Use a slight excess (1.1-1.5 equivalents) of the boronic ester relative to the aryl halide.
Issue 2: Presence of Significant Amounts of Anisole in the Crude Product

This is a clear indication of protodeboronation. Please refer to the mitigation strategies outlined in the table above and FAQ 2.

Issue 3: Formation of 3,3'-Dimethoxybiphenyl as a Major Byproduct

This points to significant homocoupling of the boronic ester. Please refer to the mitigation strategies in the table above and FAQ 3.

Experimental Protocols

General Protocol for Miyaura Borylation of 3-Bromoanisole:

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoanisole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane. Then, add the palladium catalyst, such as PdCl₂(dppf) (0.03 equiv).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Suzuki_Cycle_Troubleshooting A Pd(0)L2 B Oxidative Addition A->B Ar-X SR3 Pd(II) Species A->SR3 O₂ C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D [Ar'-B(OR)3]- E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G Desired Product H Ar'-B(pin) K [Ar'-B(OR)3]- H->K + Base SR1 Protodeboronation (Ar'-H) H->SR1 H₂O, Base SR2 Homocoupling (Ar'-Ar') H->SR2 Pd(II), O₂ I Ar-X I->B J Base J->K K->D SR3->SR2

Caption: Troubleshooting the Suzuki-Miyaura Cycle.

Purification_Workflow start Crude Reaction Mixture step1 Aqueous Workup (Water/Brine Wash) start->step1 step2 Drying of Organic Layer (e.g., Na₂SO₄) step1->step2 step3 Concentration in vacuo step2->step3 step4 Flash Column Chromatography (Silica Gel) step3->step4 product Pure Boronic Ester step4->product impurities Side Products: - Homocoupled Byproducts - Unreacted Starting Materials step4->impurities

Caption: Purification of Boronic Ester.

References

Technical Support Center: 3-Methoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and purification protocols for 3-Methoxyphenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-Methoxyphenylboronic acid pinacol ester?

A1: Common impurities can include unreacted starting materials such as 3-bromoanisole or 3-iodoanisole, residual palladium catalyst, and excess bis(pinacolato)diboron (B2pin2) from Miyaura borylation reactions.[1][2] Additionally, hydrolysis of the product can lead to the presence of 3-methoxyphenylboronic acid and pinacol.[3][4] Homocoupled biaryl species may also be present as byproducts.[5]

Q2: My 3-Methoxyphenylboronic acid pinacol ester appears to be decomposing on my standard silica gel column. Why is this happening and what can I do?

A2: Standard silica gel can be slightly acidic and contains Lewis basic sites, which can promote the hydrolysis of the boronic ester back to the more polar boronic acid.[6][7] This leads to streaking, poor separation, and product loss as the polar boronic acid strongly adsorbs to the silica.[2][8] To mitigate this, you can use boric acid-impregnated silica gel, which suppresses the over-adsorption and decomposition of the ester.[6] Alternatively, chromatography on neutral alumina can be attempted.[9]

Q3: Can I use reverse-phase HPLC for purification?

A3: While possible, reverse-phase HPLC (RP-HPLC) presents challenges for boronic pinacol esters. The aqueous mobile phases can cause on-column hydrolysis, leading to inaccurate analysis and poor purification.[3][10] Some success has been reported using columns with low silanol activity to minimize this hydrolysis.[10] However, for preparative scale, other methods are often preferred.

Q4: Is 3-Methoxyphenylboronic acid pinacol ester stable for long-term storage?

A4: 3-Methoxyphenylboronic acid pinacol ester is a liquid at room temperature and should be stored at 2-8°C to minimize degradation. Boronic esters are susceptible to hydrolysis in the presence of water or alcohols.[3] For long-term storage, it is crucial to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Q5: My NMR shows the product is ~90% pure. Can I use the crude material directly in the next step, such as a Suzuki coupling?

A5: In many cases, yes. If the primary impurity is excess B2pin2 and the reaction is a subsequent Suzuki coupling, it may be possible to proceed with the crude material.[2] However, impurities can interfere with subsequent reactions. A simple filtration through a plug of Celite or a short plug of boric acid-impregnated silica gel can often remove baseline impurities and palladium residues without significant product loss.[2][6]

Troubleshooting Guide

Problem EncounteredPotential CauseSuggested Solution(s)
Product Streaking or Sticking to Silica Gel Column Hydrolysis on silica surface; strong interaction between the boronic ester and silanol groups.[2][8]1. Use boric acid-impregnated silica gel for column chromatography. 2. Attempt chromatography with neutral alumina as the stationary phase.[9] 3. Consider non-chromatographic methods like recrystallization or trituration.[7]
Low Purity After Aqueous Workup Hydrolysis of the pinacol ester to the corresponding boronic acid during extraction.[3]1. Minimize contact time with aqueous layers. 2. Ensure organic solvents used for extraction are dry. 3. Consider purification via conversion to a diethanolamine adduct to separate from the free boronic acid.[7][11]
Product is an Oil and Difficult to Purify The compound is a liquid at room temperature; impurities may prevent solidification.1. Attempt trituration with a non-polar solvent (e.g., hexane) at low temperatures to induce solidification.[7] 2. Purify via column chromatography using boric acid-impregnated silica.[6] 3. Convert the ester to a crystalline derivative (e.g., diethanolamine adduct or potassium trifluoroborate salt) for purification.[8][11]
Presence of 3-Methoxyphenylboronic Acid in Final Product Incomplete esterification or hydrolysis during reaction, workup, or purification.[3][4]1. Use an anhydrous workup if possible. 2. Perform a sorbitol extraction to selectively remove the free boronic acid into the aqueous phase.[11] 3. Purify via chromatography on boric acid-impregnated silica, which can help separate the less polar ester from the more polar acid.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Boric Acid-Impregnated Silica Gel

This method is effective for reducing the acidity of silica gel, thereby preventing the hydrolysis and over-adsorption of the boronic ester during chromatography.[6]

  • Preparation of Boric Acid-Impregnated Silica:

    • Prepare a 1% (w/v) solution of boric acid in methanol.

    • In a round-bottom flask, create a slurry of silica gel in the 1% boric acid/methanol solution.

    • Remove the methanol under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.

    • Dry the resulting powder under high vacuum for several hours to remove all traces of methanol.

  • Column Packing and Elution:

    • Pack a column with the prepared boric acid-impregnated silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude 3-Methoxyphenylboronic acid pinacol ester in a minimal amount of the initial eluent or a compatible solvent like dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Trituration

Trituration is a simple and effective method for purifying compounds that are oils or low-melting solids, especially when impurities are more soluble in the chosen solvent.[7]

  • Concentrate the crude product to an oil or solid residue.

  • Add a small volume of a non-polar solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or pentane).

  • Stir or sonicate the mixture vigorously. The product may solidify into a powder or crystalline material. Cooling the mixture in an ice bath or refrigerator can facilitate solidification.[7]

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of the cold trituration solvent.

  • Dry the purified product under vacuum.

Protocol 3: Purification via Diethanolamine Adduct Formation

This chemical derivatization method converts the boronic ester into a stable, often crystalline diethanolamine adduct, which can be easily separated from non-polar impurities.[7][8][11]

  • Adduct Formation:

    • Dissolve the crude 3-Methoxyphenylboronic acid pinacol ester in diethyl ether.

    • Add one equivalent of diethanolamine dropwise while stirring at room temperature.

    • The diethanolamine adduct often precipitates as a white, crystalline solid. Continue stirring for 1-2 hours to ensure complete precipitation.

  • Isolation:

    • Collect the solid adduct by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any remaining soluble impurities.

    • Dry the adduct under vacuum.

  • Regeneration of the Boronic Ester (If Required):

    • Note: This step is often not necessary if the adduct itself is the desired stable form. If the free boronic acid is needed, it can be liberated by treatment with an acid. To regenerate the ester, more complex procedures are required, and typically this method is used to isolate the corresponding boronic acid by partitioning the adduct between an organic solvent and an aqueous acid solution.

Purification Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for 3-Methoxyphenylboronic acid pinacol ester.

Purification_Workflow start Crude 3-Methoxyphenylboronic acid pinacol ester is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >90% by NMR and major impurity B2pin2? is_solid->is_high_purity No (Product is an oil) recrystallize Recrystallization / Trituration (e.g., with Hexanes/EtOAc) is_solid->recrystallize Yes chromatography Column Chromatography on Boric Acid-Impregnated Silica is_high_purity->chromatography No use_crude Consider using crude material in next step or perform a quick plug filtration is_high_purity->use_crude Yes pure_product Pure Product recrystallize->pure_product derivatize Chemical Derivatization (e.g., Diethanolamine Adduct) chromatography->derivatize If chromatography fails chromatography->pure_product use_crude->pure_product derivatize->pure_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Suzuki Reactions with Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving boronic esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?

A1: A low or non-existent yield in a Suzuki coupling reaction can be attributed to several factors. A systematic check of your reagents and reaction setup is the first crucial step.[1][2]

  • Reagent Quality and Stability:

    • Boronic Ester Integrity: While generally more stable than boronic acids, boronic esters can degrade, especially if they are electron-deficient.[2] Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction.[2][3] It is advisable to use fresh, high-purity boronic esters. For particularly unstable substrates, consider using more robust alternatives like pinacol esters, MIDA boronates, or aryltrifluoroborates.[2][4][5]

    • Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl.[2] Reactions with aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[2]

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[2]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which leads to catalyst deactivation.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2][6]

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as residual oxygen can deactivate the catalyst.[2] The purity of the base is also important.

Q2: I am observing a significant amount of homocoupling of my boronic ester. What causes this and how can I minimize it?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic ester, is a common side reaction that diminishes the yield of the desired cross-coupled product.[2]

  • Presence of Oxygen: The primary culprit for homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic ester molecules.[2][6] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial preventative measures.[2]

  • Catalyst Choice: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes lead to homocoupling during its in-situ reduction to the active Pd(0) species.[2][6] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[2]

  • Controlled Addition: In some instances, the slow addition of the boronic ester to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[2]

Q3: My reaction is not proceeding to completion, and I'm left with unreacted starting materials. How can I improve the conversion?

A3: Incomplete conversion can stem from issues with catalyst activity and suboptimal reaction conditions.[2]

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, which is an indication of deactivation. This can be caused by insufficient ligand, high temperatures, or impurities.[7] Ensure an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1) and efficient stirring.[2]

  • Ligand Choice: For challenging couplings, especially with electron-deficient boronic esters, the choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can often enhance the efficiency of the catalytic cycle.[2]

  • Base Strength and Solubility: The base must be sufficiently strong and soluble in the reaction medium to activate the boronic ester for transmetalation.[2][8] If your base has low solubility, consider using a different base or a solvent system that improves its solubility.

Q4: I suspect protodeboronation is the main reason for my low yield. What are the best strategies to minimize this side reaction?

A4: Protodeboronation is a frequent challenge, particularly with electron-deficient or heteroaryl boronic acids and esters.[2][3][4]

  • Choice of Base: The base is essential for the reaction but can also promote protodeboronation.[3] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[2]

  • Anhydrous Conditions: Although some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[2][3] Employing anhydrous conditions with a suitable base can help circumvent this issue.[9][10]

  • Use of More Stable Boron Reagents: Converting the boronic acid or ester to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][4][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2]

Data Presentation: Troubleshooting Parameters

The following tables summarize key parameters that can be adjusted to troubleshoot and optimize your Suzuki reaction.

Table 1: Common Bases for Suzuki Reactions with Boronic Esters

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA common and cost-effective choice.
Cs₂CO₃StrongDioxane, THF, TolueneOften effective for challenging couplings.
K₃PO₄StrongDioxane, TolueneA strong, non-nucleophilic base, often used in anhydrous conditions.[2]
KFMildTHF, TolueneA milder base, can be effective in preventing base-sensitive side reactions.[2][11]
NaO-t-BuStrongToluene, THFA very strong base, can enhance conversion but may promote side reactions.[12]

Table 2: Common Solvents for Suzuki Reactions with Boronic Esters

SolventPolarityCommon Reaction TemperaturesNotes
TolueneNonpolar80-110 °CGood for a wide range of substrates.
DioxanePolar aprotic80-110 °COften used with aqueous bases.[1]
Tetrahydrofuran (THF)Polar aprotic60-80 °CLower boiling point, suitable for milder conditions.[4]
Dimethylformamide (DMF)Polar aprotic80-120 °CCan improve solubility of reagents but may be difficult to remove.[4]
2-MeTHFPolar aprotic70-90 °CA greener alternative to THF.[4]

Table 3: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃1-5A classic Pd(0) catalyst, but can be sensitive to air.
Pd(OAc)₂Various1-5A common Pd(II) precatalyst, requires in-situ reduction.
PdCl₂(dppf)dppf1-5An air-stable Pd(II) catalyst, often reliable.
XPhos Pd G3XPhos0.5-2A highly active Buchwald precatalyst for challenging couplings.[1]
SPhos Pd G3SPhos0.5-2Another highly active Buchwald precatalyst.

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Suzuki Coupling Reaction

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Procedure for Preparing a More Stable Diethanolamine Adduct of a Boronic Acid

For boronic acids prone to decomposition, converting them to a more stable diethanolamine adduct can be beneficial.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before precipitating.[1]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield in Suzuki Reaction reagent_check Check Reagent Quality - Boronic Ester Stability - Aryl Halide Reactivity - Catalyst/Ligand Integrity start->reagent_check conditions_check Verify Reaction Conditions - Inert Atmosphere - Solvent Degassing - Base Purity start->conditions_check side_reactions Identify Side Reactions - Homocoupling - Protodeboronation start->side_reactions optimization Optimize Reaction - Change Base/Solvent - Screen Ligands - Adjust Temperature reagent_check->optimization conditions_check->optimization side_reactions->optimization success Successful Reaction optimization->success

Caption: A workflow diagram for troubleshooting failed Suzuki reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ (Base) pd2_intermediate R-Pd(II)-R' L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common_Side_Reactions cluster_products Reaction Outcomes suzuki Desired Suzuki Product (Ar-Ar') homocoupling Homocoupling (Ar'-Ar') protodeboronation Protodeboronation (Ar'-H) dehalogenation Dehalogenation (Ar-H) boronic_ester Boronic Ester (Ar'-B(OR)₂) boronic_ester->suzuki boronic_ester->homocoupling boronic_ester->protodeboronation aryl_halide Aryl Halide (Ar-X) aryl_halide->suzuki aryl_halide->dehalogenation

Caption: Common side reactions observed in Suzuki couplings.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Methoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxyphenylboronic acid pinacol ester. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure successful and efficient experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Miyaura borylation reaction?

A1: The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism starts with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide (e.g., 3-bromoanisole) to the Pd(0) center. The resulting arylpalladium(II) complex then undergoes transmetalation with the diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). Finally, reductive elimination yields the desired aryl boronic acid pinacol ester and regenerates the Pd(0) catalyst, completing the cycle.

Q2: Which palladium catalysts and ligands are most effective for the synthesis of 3-Methoxyphenylboronic acid pinacol ester?

A2: Several palladium catalysts and ligands have proven effective for the Miyaura borylation of aryl bromides. Commonly used catalyst systems include:

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) : This is a robust and widely used catalyst for Miyaura borylation reactions.[1]

  • Buchwald Ligands and Precatalysts : Ligands such as XPhos, SPhos, and Amphos, often used with palladium sources like Pd(OAc)₂ or as preformed G1 or G2 precatalysts, are highly active and can achieve high conversions with low catalyst loadings.[2] XPhos, in particular, has been noted for its high reactivity in borylation reactions.[2]

Q3: What are the common side reactions to be aware of during the synthesis of 3-Methoxyphenylboronic acid pinacol ester?

A3: The most common side reactions include:

  • Protodeboronation/Protodehalogenation : This is the undesired removal of the boryl group or the halogen from the starting material, respectively, and its replacement with a hydrogen atom. This can be caused by the presence of moisture or other protic sources in the reaction mixture.

  • Homocoupling : Formation of a biaryl product from the coupling of two molecules of the starting aryl halide.

  • Competing Suzuki-Miyaura Coupling : If the reaction conditions are too harsh or the base is too strong, the newly formed boronic ester can react with the starting aryl halide, leading to the formation of a dimeric impurity.[3]

Q4: How critical is the exclusion of air and moisture in this reaction?

A4: The exclusion of air and moisture is critical for the success of the Miyaura borylation. The active Pd(0) catalyst is sensitive to oxidation by air, which can lead to catalyst deactivation and the formation of palladium black.[4] Moisture can lead to the hydrolysis of the boronic ester product and contribute to protodeboronation side reactions. Therefore, it is essential to use dry solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst due to oxidation or degradation.2. Insufficient reaction temperature or time.3. Poor quality of reagents (e.g., wet solvent, old diboron reagent).4. Inappropriate choice of base or solvent.1. Use fresh, high-quality catalyst and ensure an inert atmosphere.2. Gradually increase the reaction temperature (e.g., from 80°C to 100°C) and monitor the reaction progress by TLC or GC/LC-MS.3. Use freshly dried solvents and high-purity bis(pinacolato)diboron.4. Screen different bases (e.g., KOAc, K₂CO₃) and solvents (e.g., dioxane, toluene, DMF). Polar solvents can sometimes increase the reaction yield.[3]
Significant Formation of Debrominated Byproduct (Protodeboronation) 1. Presence of water or other protic impurities in the reaction mixture.2. Extended reaction times at high temperatures.1. Ensure all reagents and solvents are rigorously dried. Use of molecular sieves can be beneficial.2. Optimize the reaction time to achieve full conversion of the starting material without prolonged heating.
Formation of Biaryl Homocoupling Product 1. Catalyst decomposition leading to palladium black, which can promote homocoupling.2. High catalyst loading.1. Maintain a strictly inert atmosphere to prevent catalyst decomposition.2. Reduce the catalyst loading once optimal conditions are established.
Product is Difficult to Purify from Starting Material 1. Similar polarity of the product and starting material.2. Incomplete reaction.1. If the product and starting material have very similar Rf values on TLC, consider derivatization of the boronic ester to a boronic acid or a trifluoroborate salt, which will have different polarities and may be easier to separate.[5]2. Push the reaction to completion by optimizing reaction time, temperature, or catalyst loading.

Experimental Protocols

General Experimental Protocol for Miyaura Borylation of 3-Bromoanisole

This protocol is a general guideline. Optimal conditions may vary depending on the specific laboratory setup and reagent quality.

Materials:

  • 3-Bromoanisole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or a Buchwald precatalyst like XPhos Pd G2)

  • Base (e.g., Potassium Acetate - KOAc)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Preparation: A Schlenk flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon). This process is repeated three times to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add 3-bromoanisole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), potassium acetate (1.5 mmol, 1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via a syringe.

  • Degassing: The reaction mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: The reaction mixture is heated to 80-100°C with vigorous stirring. The progress of the reaction is monitored by TLC or GC/LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filter cake is washed with an appropriate solvent (e.g., ethyl acetate).

  • Extraction: The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 3-Methoxyphenylboronic acid pinacol ester.

Data Presentation

The following table summarizes the effect of catalyst loading on the yield of the borylation of a representative aryl bromide, 4-bromoanisole, using SiliaCat DPP-Pd as the catalyst. While this is not the exact substrate, it provides a clear illustration of the optimization process.

EntrySubstrate (mmol)Catalyst Loading (mol%)Reaction Time (h)Conversion (%)
1101.03~99
2100.5596
3100.2516~99

Data adapted from a study on the borylation of 4-bromoanisole.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-Methoxyphenylboronic acid pinacol ester.

experimental_workflow Experimental Workflow for Miyaura Borylation reagents 1. Add 3-Bromoanisole, B₂pin₂, KOAc, and Pd Catalyst to a Schlenk Flask solvent 2. Add Anhydrous Solvent (e.g., Dioxane) reagents->solvent degas 3. Degas the Reaction Mixture solvent->degas react 4. Heat the Reaction (e.g., 80-100°C) degas->react workup 5. Cool and Filter through Celite react->workup extract 6. Aqueous Work-up and Extraction workup->extract purify 7. Column Chromatography extract->purify product Pure 3-Methoxyphenylboronic acid pinacol ester purify->product

Caption: General workflow for the synthesis of 3-Methoxyphenylboronic acid pinacol ester.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting a low-yield Miyaura borylation reaction.

troubleshooting_logic Troubleshooting Low Yield in Miyaura Borylation start Low Yield Observed check_conversion Check Conversion of Starting Material (SM) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete complete Complete Conversion of SM, Low Isolated Yield check_conversion->complete [SM Consumed] optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Screen Catalysts/Bases incomplete->optimize_conditions [Yes] check_reagents Check Reagent Quality: - Dry Solvents - Fresh Catalyst - Purity of B₂pin₂ incomplete->check_reagents [No Improvement] purification_issue Investigate Purification Step: - Co-elution with Byproducts? - Product Degradation on Silica? complete->purification_issue side_reactions Analyze for Side Reactions: - Protodeboronation - Homocoupling complete->side_reactions

Caption: A logical approach to troubleshooting low-yield Miyaura borylation reactions.

References

Technical Support Center: Chan-Lam Coupling with Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Chan-Lam coupling reaction with boronic esters.

Troubleshooting Guide

Low or no product yield, and the presence of side products are common issues encountered during the Chan-Lam coupling of boronic esters. This guide provides a systematic approach to identifying and resolving these challenges.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Low to No Product Yield Inefficient Solvent System: The choice of solvent is critical, especially when coupling with less reactive amines like anilines.[1][2]For coupling aryl boronic acid pinacol (BPin) esters with aryl amines , a mixed solvent system of MeCN/EtOH is often effective.[1][2] For alkyl amines , MeCN alone is generally sufficient.[1] Consider screening other common solvents such as DCM, THF, or dioxane.
Inhibition by Pinacol: The pinacol byproduct from boronic esters can inhibit the copper catalyst.[1]The use of stoichiometric amounts of Cu(OAc)₂ can be necessary to overcome this inhibition.[1]
Catalyst Inactivity: The copper catalyst may not be active or may have decomposed.Use a fresh source of the copper catalyst. Ensure anhydrous conditions if using a moisture-sensitive copper salt.
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.
Poor Quality Boronic Ester: The boronic ester may have degraded, especially if it is sensitive to hydrolysis.Use a freshly prepared or purified boronic ester. Store boronic esters under anhydrous conditions.
Significant Side Product Formation Protodeboronation: The boronic ester is replaced by a hydrogen atom. This is a common side reaction.[3]The use of molecular sieves can help to minimize protodeboronation by removing trace amounts of water.[1]
Oxidation of Boronic Ester: The boronic ester is oxidized to the corresponding phenol.[3]Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidation, although the Chan-Lam coupling is generally considered air-tolerant.[4] The use of molecular sieves can also be beneficial.
Homocoupling of Boronic Ester: Two molecules of the boronic ester couple to form a biaryl compound.[3]This can be influenced by the specific ligand and reaction conditions. Screening different copper sources and ligands may help to minimize this side product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the Chan-Lam coupling of an aryl boronic acid pinacol ester with an aniline?

A1: A mixed solvent system of acetonitrile (MeCN) and ethanol (EtOH) has been shown to be highly effective for the Chan-Lam amination of aryl boronic acid pinacol esters with aryl amines.[1][2] This system often overcomes the low reactivity typically observed with these substrates. For alkyl amines, acetonitrile alone is usually sufficient.[1]

Q2: Why is my Chan-Lam reaction with a boronic ester failing when it works well with the corresponding boronic acid?

A2: Boronic acid pinacol (BPin) esters can be more challenging coupling partners in Chan-Lam reactions.[2] One significant reason is the inhibitory effect of the pinacol byproduct on the copper catalyst.[1] To counteract this, using a stoichiometric amount of the copper source, such as copper(II) acetate, may be necessary.[1]

Q3: How can I minimize the formation of byproducts like phenol (from oxidation) and the protodeboronated arene?

A3: The formation of these byproducts is often linked to the presence of water.[3] The addition of activated molecular sieves (e.g., 4Å) to the reaction mixture is a key strategy to scavenge trace amounts of water, thereby reducing both oxidation and protodeboronation side reactions.[1]

Q4: Is an inert atmosphere required for the Chan-Lam coupling with boronic esters?

A4: The Chan-Lam coupling is known for its tolerance to aerobic conditions and is often run open to the air.[4][5] The presence of oxygen can even be beneficial for the reoxidation of the copper catalyst in the catalytic cycle.[3] However, if significant oxidation of the boronic ester is observed, performing the reaction under an inert atmosphere might be advantageous.

Q5: What are some common copper sources used for this reaction?

A5: Copper(II) acetate (Cu(OAc)₂) is a very common and effective copper source for the Chan-Lam coupling.[3] Other copper sources that can be used include copper(I) and copper(II) halides, and copper(II) triflate.[3]

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of the Chan-Lam coupling between phenylboronic acid pinacol ester and aniline derivatives.

Solvent SystemAmineYield (%)Reference
MeCN/EtOH (20:1) Aniline>70[1][6]
MeCN AnilineLow/No Reaction[1]
EtOH AnilineLow/No Reaction[1]
DCM/MeOH (1:1) N-Boc-L-prolinolHigh (not specified)[3]
MeCN 3-isopropyl-1H-pyrazoleHigh (not specified)[3]

Note: The yields are reported as "greater than 70%" in the cited literature for the optimized MeCN/EtOH system with a range of aniline substrates.

Experimental Protocols

General Protocol for Chan-Lam Amination of Aryl Boronic Acid Pinacol Esters with Aryl Amines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl boronic acid pinacol ester (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)

  • Activated 4Å molecular sieves (powdered)

  • Acetonitrile (MeCN), anhydrous

  • Ethanol (EtOH), anhydrous

Procedure:

  • To an oven-dried reaction vessel, add the aryl boronic acid pinacol ester (1.0 equiv), the aryl amine (1.2 equiv), copper(II) acetate (2.0 equiv), and activated 4Å molecular sieves.

  • Under a positive pressure of air (or ambient atmosphere), add a mixture of anhydrous MeCN and EtOH (typically in a 20:1 ratio) to achieve a desired concentration (e.g., 0.1 M with respect to the boronic ester).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the molecular sieves and copper salts. Wash the celite pad with additional organic solvent.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Visualizations

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - Aryl Boronic Ester - Amine/Alcohol - Copper Catalyst - (Optional) Base/Ligand - Solvent Atmosphere Open to Air or Inert Atmosphere Vessel Oven-dried Reaction Vessel Stirring Stir at RT or Elevated Temperature Atmosphere->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Filtration Filter to remove solids Monitoring->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Dry organic layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the Chan-Lam coupling reaction.

Troubleshooting_Chan_Lam cluster_ArylAmine Using Aryl Amine? cluster_Solvent Solvent System cluster_SideProducts Side Products Observed? cluster_Solutions Potential Solutions Start Low or No Yield? ArylAmine ArylAmine Start->ArylAmine Yes CheckReagents Check Reagent Quality Start->CheckReagents No Solvent_MeCN_EtOH Use MeCN/EtOH (20:1) ArylAmine->Solvent_MeCN_EtOH Yes Solvent_MeCN Use MeCN ArylAmine->Solvent_MeCN No (Alkyl Amine) SideProducts SideProducts Solvent_MeCN_EtOH->SideProducts Solvent_MeCN->SideProducts AddSieves Add Molecular Sieves SideProducts->AddSieves Yes (Protodeboronation/ Oxidation) StoichCu Use Stoichiometric Cu(OAc)₂ SideProducts->StoichCu No, but still low yield AddSieves->StoichCu

Caption: Troubleshooting decision tree for Chan-Lam coupling with boronic esters.

References

Preventing protodeboronation of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as this compound, is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 3-methoxyanisole as a byproduct, consuming the starting material and reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-coupling.

Q2: What are the main causes of protodeboronation for this specific compound?

A: The primary factors contributing to protodeboronation of aryl boronic esters include:

  • Presence of Water: Aqueous conditions can facilitate the hydrolysis of the pinacol ester to the corresponding boronic acid, which is often more susceptible to protodeboronation.

  • pH of the Reaction Medium: Protodeboronation is frequently accelerated under basic conditions due to the formation of a more reactive arylboronate anion.[1] Both excessively acidic and basic conditions can promote the reaction.

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Nature of the Substrate: The electronic properties of the aryl group influence stability. The electron-donating methoxy group at the meta-position can affect the electronic density of the aromatic ring and its susceptibility to protodeboronation.

  • Choice of Base: Strong bases can significantly promote protodeboronation.[1]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A: You can identify protodeboronation by analyzing the crude reaction mixture using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The protodeboronated byproduct, 3-methoxyanisole, will have a different Rf value compared to the starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can identify and quantify the presence of 3-methoxyanisole in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can clearly show the presence of 3-methoxyanisole by its characteristic signals, distinct from the boronic ester.

Q4: Is the pinacol ester of 3-methoxyphenylboronic acid more stable than the boronic acid itself?

A: Yes, pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.[2] The pinacol group provides steric hindrance around the boron atom, which helps to protect it from hydrolysis and subsequent protodeboronation.[3] However, they are not entirely immune to this degradation pathway, especially under harsh reaction conditions.

Troubleshooting Guides

Issue 1: Low yield of the desired product and significant formation of 3-methoxyanisole.

This is a classic sign of protodeboronation. The following troubleshooting steps can help mitigate this issue.

protodeboronation_troubleshooting start Low Yield & Protodeboronation Observed condition_check Review Reaction Conditions: - Base - Temperature - Solvent - Water Content start->condition_check base_mod Modify Base: - Use milder base (e.g., K₃PO₄, Cs₂CO₃) - Reduce base equivalents condition_check->base_mod Strong Base? temp_mod Lower Reaction Temperature condition_check->temp_mod High Temp? solvent_mod Use Anhydrous Solvents condition_check->solvent_mod Aqueous/protic solvent? reagent_mod Consider Alternative Boron Reagent: - MIDA ester - Trifluoroborate salt condition_check->reagent_mod If above fails success Improved Yield & Reduced Protodeboronation base_mod->success temp_mod->success solvent_mod->success reagent_mod->success

Caption: Troubleshooting workflow for addressing protodeboronation.

ParameterRecommendationRationale
Base Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.Strong bases can accelerate the formation of the highly reactive boronate anion, which is prone to protodeboronation.[1]
Temperature Lower the reaction temperature.Higher temperatures increase the rate of the undesired protodeboronation side reaction.[4]
Solvent Use anhydrous solvents (e.g., dry dioxane, THF, toluene).The presence of water can lead to the hydrolysis of the pinacol ester to the more reactive boronic acid.[3]
Reaction Time Monitor the reaction closely and minimize the reaction time.Prolonged exposure to reaction conditions can increase the extent of protodeboronation.
Catalyst System Employ a highly active palladium catalyst and ligand system.A more efficient catalyst can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.
Issue 2: Difficulty in purifying the product from the protodeboronated byproduct.

3-Methoxyanisole can sometimes be challenging to separate from the desired product due to similar polarities.

  • Column Chromatography:

    • Normal Phase (Silica Gel): While aryl boronic esters can sometimes be unstable on silica gel, careful and quick chromatography can be effective.[5] Use a non-polar eluent system (e.g., hexane/ethyl acetate) and consider deactivating the silica gel with a small amount of triethylamine in the eluent to minimize degradation.

    • Neutral Alumina: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters as it is less acidic.[6]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method to remove the more nonpolar 3-methoxyanisole, which may remain in the mother liquor.

  • Derivatization: In challenging cases, the boronic ester can be temporarily converted to a more polar derivative, such as a boronic acid salt, to facilitate separation.[6]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol with Minimized Protodeboronation

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize protodeboronation.

suzuki_protocol reagents 1. Add to oven-dried flask: - Aryl bromide (1.0 equiv) - 2-(3-Methoxyphenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane (1.2 equiv) - K₃PO₄ (2.0 equiv) inert 2. Evacuate and backfill with Argon (3x) reagents->inert catalyst 3. Add Pd catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%) inert->catalyst solvent 4. Add degassed anhydrous solvent (e.g., dioxane) catalyst->solvent reaction 5. Heat to 80-90 °C and monitor by TLC/LC-MS solvent->reaction workup 6. Cool, dilute with EtOAc, wash with water and brine reaction->workup purify 7. Dry, concentrate, and purify by column chromatography workup->purify

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or neutral alumina.

Comparative Stability of Boron Reagents

Boron Reagent TypeGeneral StabilityKey AdvantagesKey Disadvantages
Arylboronic Acids LowReadily available, often highly reactive.Prone to dehydration to form boroxines and susceptible to protodeboronation.
Pinacol Esters ModerateMore stable and easier to handle than boronic acids.[7]Can still undergo protodeboronation, especially under harsh conditions.[1]
MIDA Esters HighExceptionally stable to a wide range of reaction conditions, including chromatography.[7]Requires a deprotection step (hydrolysis) to release the active boronic acid for coupling.
Trifluoroborate Salts HighCrystalline, air- and moisture-stable solids.Requires in situ hydrolysis to the boronic acid for reaction.

digraph "reagent_selection" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

start [label="Starting Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protodeboronation_risk [label="Is protodeboronation a\nsignificant concern for the\nboronic acid?", shape=diamond, fillcolor="#FBBC05"]; harsh_conditions [label="Will the synthesis involve\nharsh conditions (e.g., strong\nacid/base, high temp)?", shape=diamond, fillcolor="#FBBC05"]; pinacol [label="Use Pinacol Ester\n(e.g., 2-(3-Methoxyphenyl)-\n4,4,5,5-tetramethyl-\n1,3,2-dioxaborolane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mida_tfb [label="Use a more stable derivative:\n- MIDA ester\n- Trifluoroborate salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> protodeboronation_risk; protodeboronation_risk -> harsh_conditions [label="No"]; protodeboronation_risk -> mida_tfb [label="Yes"]; harsh_conditions -> pinacol [label="No"]; harsh_conditions -> mida_tfb [label="Yes"]; }

Caption: Decision tree for selecting an appropriate boron reagent.

References

Technical Support Center: Catalyst Deactivation in Buchwald-Hartwig Amination with Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Buchwald-Hartwig amination reactions involving boronic esters. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Product Yield

Q1: My Buchwald-Hartwig amination with a boronic ester is resulting in a low yield or no product. What are the primary factors to investigate?

A1: Low yields in this reaction can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended. Here are the key parameters to investigate:

  • Catalyst System (Palladium Precursor & Ligand): The choice of the palladium source and, critically, the phosphine ligand is paramount. For couplings involving boronic esters, sterically hindered and electron-rich biarylphosphine ligands are often essential to promote the desired catalytic cycle and prevent deactivation. Pre-catalysts are generally preferred as they provide a more reliable source of the active Pd(0) species.

  • Base Selection and Solubility: The base is crucial for the deprotonation of the amine and the subsequent steps in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups, potentially requiring higher reaction temperatures. The insolubility of some inorganic bases can also hinder the reaction; in such cases, using a combination of an inorganic base with a soluble organic base like DBU may be beneficial.[1]

  • Solvent Choice and Degassing: The solvent must effectively dissolve the reactants. Common choices include toluene, dioxane, and THF. It is critical to use anhydrous and thoroughly degassed solvents, as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Temperature: While typical temperatures range from 80-110 °C, optimization may be required. Lower temperatures might be necessary for thermally sensitive substrates, whereas more challenging couplings may require higher temperatures.

  • Integrity of the Boronic Ester: Boronic esters can be prone to hydrolysis and protodeboronation, especially under basic conditions. Ensure the quality of your boronic ester and consider storing it under inert and anhydrous conditions.

Catalyst Deactivation

Q2: I suspect my palladium catalyst is deactivating. What are the common deactivation pathways in the presence of boronic esters?

A2: Catalyst deactivation is a significant cause of low yields. In the context of boronic esters, several pathways can lead to the formation of inactive palladium species:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate to form inactive palladium black. This is often visually apparent as a black precipitate. This can be caused by slow oxidative addition or reductive elimination steps, allowing the Pd(0) species to aggregate. The choice of a bulky phosphine ligand is crucial to stabilize the monoligated Pd(0) active species and prevent this aggregation.

  • Protodeboronation of the Boronic Ester: This is a common side reaction where the C-B bond of the boronic ester is cleaved by a proton source (e.g., trace water or the amine itself), leading to the formation of an arene byproduct and boric acid/esters. This not only consumes the boronic ester but the resulting byproducts can potentially interfere with the catalyst.

  • Inhibition by Reaction Components: Certain functional groups on the substrates or impurities in the reaction mixture can act as catalyst poisons. For instance, coordinating groups on the aryl halide or the amine can bind too strongly to the palladium center and inhibit catalysis.

Below is a diagram illustrating a potential catalyst deactivation pathway leading to the formation of palladium black.

CatalystDeactivation Active_Catalyst Active Pd(0)L Catalyst Slow_Reaction Slow Oxidative Addition or Reductive Elimination Active_Catalyst->Slow_Reaction Suboptimal Conditions Aggregation Aggregation of Pd(0) Species Slow_Reaction->Aggregation Pd_Black Inactive Palladium Black Aggregation->Pd_Black TroubleshootingWorkflow Start Low/No Yield Check_Catalyst Verify Catalyst System (Pre-catalyst, Ligand) Start->Check_Catalyst Check_Base Evaluate Base (Strength, Solubility) Check_Catalyst->Check_Base Check_Solvent Ensure Anhydrous & Degassed Solvent Check_Base->Check_Solvent Check_Temp Optimize Reaction Temperature Check_Solvent->Check_Temp Check_BoronicEster Confirm Boronic Ester Quality & Stability Check_Temp->Check_BoronicEster Analyze_SideProducts Analyze for Side Products (Protodeboronation, Homocoupling) Check_BoronicEster->Analyze_SideProducts Analyze_SideProducts->Check_Catalyst No Side Products Optimize_Conditions Systematically Optimize Conditions Analyze_SideProducts->Optimize_Conditions Side Products Detected Success Improved Yield Optimize_Conditions->Success LogicalRelationships cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes ArylHalide Aryl Halide Desired_Product Desired C-N Coupled Product ArylHalide->Desired_Product Amine Amine Amine->Desired_Product BoronicEster Boronic Ester BoronicEster->Desired_Product Protodeboronation Protodeboronation Byproduct BoronicEster->Protodeboronation Catalyst Pd Pre-catalyst + Ligand Catalyst->Desired_Product Catalyst_Deactivation Catalyst Deactivation (e.g., Pd Black) Catalyst->Catalyst_Deactivation Poor Ligand Choice Base Base Base->Desired_Product Base->Protodeboronation Strong Base Solvent Solvent Solvent->Desired_Product Solvent->Catalyst_Deactivation O₂/H₂O present Temperature Temperature Temperature->Desired_Product Temperature->Protodeboronation High Temp Homocoupling Homocoupling Byproduct Temperature->Homocoupling High Temp Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Desired_Product

References

Technical Support Center: Handling Air-Sensitive Boronic Esters in Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for handling air-sensitive boronic esters in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are some boronic acids and esters considered "air-sensitive"?

A1: The sensitivity of boronic acids and esters to air is primarily due to their susceptibility to decomposition pathways like oxidation and protodeboronation (cleavage of the C-B bond by a proton source).[1] Certain classes, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are known to be inherently unstable and can decompose on the benchtop under air.[2] This decomposition can be accelerated by heat, base, or the palladium catalyst used in cross-coupling reactions.[2]

Q2: What is the primary role of an inert atmosphere in these cross-coupling reactions?

A2: An inert atmosphere is crucial for two main reasons. First, the active catalytic species in many cross-coupling reactions, Pd(0), is sensitive to oxidation.[3][4] The presence of oxygen can form inactive palladium oxides, effectively killing the catalyst and stopping the reaction.[3][5] Second, phosphine ligands, which are commonly used to stabilize the palladium catalyst, can also be oxidized by air, reducing their effectiveness.[3] Therefore, rigorously excluding oxygen and moisture is essential for achieving high yields and reproducible results.[3]

Q3: Which inert gas should I use: Argon or Nitrogen?

A3: Both argon and nitrogen are commonly used to create an inert atmosphere.[3] Nitrogen is a more economical choice and is sufficient for most standard Suzuki-Miyaura couplings.[3] Argon is denser than air, which allows it to provide a protective "blanket" over the reaction mixture.[3] For highly sensitive systems, argon is often preferred.[3]

Q4: What are the primary laboratory techniques for handling air-sensitive boronic esters?

A4: The two most common techniques are using a Schlenk line or a glovebox.

  • Schlenk Line: A Schlenk line, or vacuum/inert gas manifold, allows for the manipulation of compounds under an inert atmosphere in specialized glassware.[6] This technique involves using "evacuate-refill" cycles to remove the laboratory atmosphere from the reaction flask and replace it with a pure inert gas.[6] It is a versatile and cost-effective method suitable for most cross-coupling reactions.[3]

  • Glovebox: A glovebox provides the most rigorously controlled inert environment, with extremely low levels of oxygen and moisture (often <1 ppm).[7][8] All manipulations, including weighing reagents and setting up the reaction, are performed inside the sealed chamber.[3] This is the ideal setup for highly air- and moisture-sensitive reagents.[3][9]

Q5: My boronic ester is notoriously unstable. What are my options?

A5: If you are working with an inherently unstable boronic ester, consider using a more stable surrogate. N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative. They are generally benchtop-stable solids that undergo a "slow release" of the corresponding boronic acid under the reaction conditions, which prevents the unstable boronic acid from decomposing before it can react.[2][10] Other options include using trifluoroborate salts or diethanolamine adducts, which also offer enhanced stability.[2][11]

Troubleshooting Guide

Q1: My cross-coupling reaction has failed or resulted in a very low yield. What are the first things I should check?

A1: A failed reaction is a common issue that can almost always be traced back to a few key parameters. Systematically investigating the following points is the best approach to identifying the problem.[5]

  • Oxygen Contamination: The most frequent cause of failure is the presence of oxygen, which deactivates the palladium catalyst.[4][5] Ensure your solvents were properly degassed and that all transfers were performed under a positive pressure of inert gas.

  • Reagent Purity and Stability: Verify the purity of your starting materials. Boronic esters can degrade over time, especially if stored improperly.[5] Consider using a freshly opened bottle or a more stable derivative like a MIDA boronate.[2]

  • Catalyst Activity: The palladium catalyst and its associated ligand are critical. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[5] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[5][12]

  • Inert Atmosphere Technique: Ensure your Schlenk line or glovebox technique is sound. Glassware must be properly dried to remove adsorbed water, and a sufficient number of vacuum/backfill cycles must be performed to completely remove air.[6][13]

Below is a workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low or No Yield in Cross-Coupling check_oxygen 1. Check for Oxygen Contamination start->check_oxygen check_reagents 2. Verify Reagent Integrity start->check_reagents check_catalyst 3. Assess Catalyst/Ligand Activity start->check_catalyst check_technique 4. Review Inert Atmosphere Technique start->check_technique solution_oxygen Solution: - Re-degas solvents (Freeze-Pump-Thaw). - Ensure positive inert gas flow during additions. - Check for leaks in the system. check_oxygen->solution_oxygen solution_reagents Solution: - Use fresh boronic ester or aryl halide. - Consider a more stable boronic ester surrogate (e.g., MIDA boronate). - Check purity of base and other additives. check_reagents->solution_reagents solution_catalyst Solution: - Use a fresh batch of catalyst/ligand. - Switch to a more air-stable precatalyst. - Ensure correct catalyst/ligand ratio. check_catalyst->solution_catalyst solution_technique Solution: - Flame-dry glassware under vacuum. - Perform at least 3 vacuum/backfill cycles. - Use a glovebox for highly sensitive reagents. check_technique->solution_technique

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q2: I am observing significant amounts of boronic ester homocoupling (biaryl formation). What is the likely cause?

A2: Homocoupling is a classic symptom of oxygen being present in the reaction mixture.[5] Oxygen can promote the oxidative coupling of two boronic ester molecules. To mitigate this, you must improve the degassing of your solvents and ensure a strictly anaerobic reaction setup.

Q3: My reaction mixture turned black, and the reaction stalled. What happened?

A3: The formation of black precipitate ("palladium black") indicates that the palladium catalyst has decomposed and precipitated out of solution. This is typically caused by the oxidation of the soluble Pd(0) species to insoluble and catalytically inactive palladium oxides.[3] This again points to insufficient exclusion of air from the reaction.

Q4: My boronic ester appears to be decomposing during purification by silica gel chromatography. What are my alternatives?

A4: Many boronic esters, particularly pinacol esters, are prone to hydrolysis or decomposition on acidic silica gel.[14][15] If you encounter this issue, consider the following options:

  • Use Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the chromatography of sensitive boronic esters.[16]

  • Derivatization: Convert the crude boronic ester to a more robust derivative before purification. For example, reacting it with N-methyliminodiacetic acid (MIDA) or diethanolamine (DEA) can form highly stable, crystalline solids that are easier to purify.[15]

  • Crystallization/Trituration: If your product is a solid, recrystallization or trituration can be an effective purification method that avoids chromatography altogether.[15][16]

Data Presentation: Stability and Reactivity

The choice of boron reagent can dramatically impact both shelf-life and reaction efficiency. N-methyliminodiacetic acid (MIDA) boronates have been shown to be exceptionally stable alternatives to traditionally unstable boronic acids.

Table 1: Stability of Boronic Acids vs. MIDA Boronates on the Benchtop (Data summarized from Burke, et al.)[2]

Compound ClassBoronic Acid (% Remaining after 15 days)MIDA Boronate (% Remaining after >60 days)
2-Furan<5%>98%
2-Pyrrole<5%>98%
2-Thiophene~30%>98%
2-Benzofuran~55%>98%
2-Indole<5%>98%
Vinyl<5%>98%
Cyclopropyl~25%>98%

Table 2: Comparison of Cross-Coupling Yields with an Aryl Chloride (Data summarized from Burke, et al. Reaction conditions: Pd(OAc)₂, SPhos, K₃PO₄, 5:1 dioxane/H₂O, 60 °C)[2][10]

Boron ReagentBoronic Acid YieldMIDA Boronate Yield
2-Benzofuran50%92%
2-Thiophene37%94%
2-Indole14%93%
Vinyl68%96%
Cyclopropyl52%90%

Experimental Protocols

Protocol 1: General Setup for Cross-Coupling using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere.

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) for several hours or overnight at >100 °C to remove adsorbed water.[13] Assemble the glassware hot and connect it to the Schlenk line.

  • Atmosphere Exchange: Seal the flask and perform a minimum of three "evacuate-refill" cycles.[6] This involves evacuating the flask under vacuum for ~5 minutes and then slowly backfilling it with inert gas (Nitrogen or Argon).[13]

  • Addition of Solids: Under a positive flow of inert gas, quickly add the solid reagents (boronic ester, aryl halide, base, and palladium catalyst) to the flask.[3]

  • Solvent Addition: Add the previously degassed solvent to the reaction flask via a syringe or cannula.[3][9]

  • Reaction: Fit the flask with a condenser (also purged with inert gas) and heat the reaction mixture to the desired temperature with vigorous stirring. Maintain a slight positive pressure of inert gas throughout the reaction, often by connecting the top of the condenser to a bubbler.[9]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature before exposing it to air for the work-up procedure.[5]

Protocol 2: Degassing a Solvent with the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved gases, especially oxygen, from solvents.[17]

  • Preparation: Place the solvent and a stir bar into a thick-walled Schlenk flask suitable for withstanding a high vacuum.

  • Freeze: Place the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.[6]

  • Pump: With the solvent still frozen, open the flask to the vacuum line and evacuate the headspace for several minutes.[6]

  • Thaw: Close the flask off from the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the solvent as it melts.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times to ensure all dissolved gas has been removed.[17] After the final cycle, backfill the flask with inert gas.

References

Validation & Comparative

A Head-to-Head Comparison: 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 3-methoxyphenylboronic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the choice of the organoboron reagent is a critical parameter that can dictate the efficiency, yield, and practicality of a synthetic route. For researchers and professionals in drug development and materials science, the decision between employing a boronic acid or its corresponding boronate ester is a frequent consideration. This guide provides an objective comparison between 3-methoxyphenylboronic acid and its pinacol ester derivative, 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, supported by experimental data and detailed protocols to inform reagent selection.

The fundamental difference between these two reagents lies in a trade-off between reactivity and stability.[1][2] Generally, boronic acids are more reactive, often leading to faster reaction times, while boronate esters offer enhanced stability, simplifying handling, purification, and storage.[1][2]

Physicochemical Properties: A Tabular Overview

A summary of the key physical and chemical properties of both compounds is presented below, offering a clear comparison of their fundamental characteristics.

Property3-methoxyphenylboronic acidThis compound
Synonyms 3-Methoxybenzeneboronic acid, m-Anisylboronic acid3-Methoxyphenylboronic acid pinacol ester, m-(Pinacolboryl)anisole
CAS Number 10365-98-7325142-84-5[3]
Molecular Formula C₇H₉BO₃[4]C₁₃H₁₉BO₃[3]
Molecular Weight 151.96 g/mol [4]234.10 g/mol [3]
Appearance White to light yellow crystalline powder[5]Colorless to almost colorless clear liquid
Melting Point 160-163 °C[5]Not applicable (liquid at room temperature)
Solubility Soluble in methanol and DMSO (slightly)[5]Soluble in apolar organic solvents[6]
Storage Temperature Room temperature, sealed in dry, dark place[5]2-8°C

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the primary application for both of these reagents, where they serve as the source of the 3-methoxyphenyl group in the formation of biaryl structures. The choice between the boronic acid and its pinacol ester can significantly impact the reaction outcome.

Reactivity: 3-Methoxyphenylboronic acid is generally the more reactive species.[2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] In contrast, this compound exhibits attenuated reactivity due to the electron-donating nature of the pinacol group, which reduces the Lewis acidity of the boron center.[6] However, under the basic conditions of the Suzuki-Miyaura reaction, the pinacol ester can undergo hydrolysis to generate the more reactive boronic acid in situ.[7]

Stability and Handling: this compound offers superior stability.[2] Boronic acids, including 3-methoxyphenylboronic acid, are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[2] The pinacol ester is a more robust compound, often a liquid or crystalline solid that is easier to handle, purify by chromatography, and store for extended periods.[2][6] This stability makes it well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is crucial. Pinacol boronates are also less prone to forming trimeric anhydrides (boroxines), which can complicate stoichiometry.[7]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions utilizing a generic aryl halide and either 3-methoxyphenylboronic acid or its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling with 3-methoxyphenylboronic acid

This protocol is a general procedure adapted from literature for the coupling of an aryl halide with a boronic acid.[8][9]

Materials:

  • Aryl halide (1.0 mmol)

  • 3-methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 3-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G reagents Combine Aryl Halide, 3-Methoxyphenylboronic Acid, Base (K₂CO₃), Pd(OAc)₂, and PPh₃ inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed 1,4-Dioxane/Water inert->solvent heat Heat at 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Experimental workflow for Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid.
Protocol 2: Suzuki-Miyaura Coupling with this compound

This protocol is a general procedure for the coupling of an aryl halide with a boronate ester. The conditions are similar, as the ester is expected to hydrolyze in situ.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Aqueous base (e.g., 2M Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide and this compound.

  • Add the solvent and degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the palladium catalyst and the aqueous base.

  • Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling, perform a standard aqueous workup by extracting with an organic solvent.

  • Dry the combined organic layers and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Logical Framework for Reagent Selection

The decision to use 3-methoxyphenylboronic acid or its pinacol ester is contingent on the specific requirements of the synthesis. The following decision tree illustrates a logical approach to selecting the appropriate reagent.

G start Reagent Selection q1 Is rapid reaction kinetics the primary concern? start->q1 boronic_acid Use 3-methoxyphenylboronic acid q1->boronic_acid Yes q2 Are stability, ease of handling, and long-term storage critical? q1->q2 No pinacol_ester Use 2-(3-Methoxyphenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane q2->pinacol_ester Yes consider Consider pinacol ester for potentially higher isolated yield due to purity q2->consider No

Decision-making flowchart for reagent selection.

Conclusion

Both 3-methoxyphenylboronic acid and its pinacol ester, this compound, are valuable reagents for introducing the 3-methoxyphenyl moiety in Suzuki-Miyaura cross-coupling reactions. The choice between them is a classic example of the reactivity versus stability trade-off in synthetic chemistry.

3-methoxyphenylboronic acid is the more reactive option, which can lead to shorter reaction times. However, its lower stability can be a drawback, potentially leading to decomposition and lower yields if not handled and stored correctly.

This compound provides superior stability, making it easier to handle, purify, and store. This robustness is particularly advantageous in multi-step syntheses or when high purity of the starting material is paramount. While it may exhibit slower reaction kinetics, its stability can contribute to more reproducible and cleaner reaction profiles, potentially leading to higher isolated yields.

Ultimately, the optimal reagent depends on the specific priorities of the synthetic chemist and the context of the reaction. For rapid, small-scale syntheses where the reagent is used immediately, the boronic acid may be preferred. For larger-scale, multi-step, or automated syntheses where stability and reliability are key, the pinacol ester is often the superior choice. By understanding the properties and performance characteristics outlined in this guide, researchers can make an informed decision to best suit their synthetic goals.

References

The Suzuki-Miyaura Coupling: A Head-to-Head Reactivity Analysis of Boronic Acids and Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. A critical decision for any researcher employing this powerful reaction is the choice of the organoboron reagent. This guide provides an objective, data-driven comparison of the two most common classes of reagents: boronic acids and their corresponding pinacol boronate esters, offering insights into the trade-offs between reactivity and stability.

The Reactivity-Stability Dichotomy

The fundamental difference between boronic acids and pinacol esters in Suzuki-Miyaura coupling lies in a well-established trade-off: reactivity versus stability. Boronic acids are generally the more reactive species, often leading to faster reaction times.[1][2][3] This heightened reactivity is frequently ascribed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can curtail their shelf-life and diminish reaction yields.[1][4]

Conversely, pinacol boronate esters offer significantly enhanced stability.[1][2] Often crystalline solids, they are easier to handle, purify via standard chromatographic techniques, and can be stored for extended periods under ambient conditions.[1] This robustness makes them particularly advantageous in multi-step syntheses or high-throughput screening applications where reagent longevity and purity are paramount.[3] The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[3] It is a widely held view that many pinacol esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of Suzuki-Miyaura reactions, although direct transmetalation from the ester is also a viable pathway.[3][5]

Quantitative Performance: A Comparative Look

The following table summarizes quantitative data from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction, providing a direct comparison of the relative reactivity of a representative arylboronic acid and its corresponding pinacol ester.

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Relative Reaction Rate FasterSlower
Typical Reaction Time ShorterLonger
Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[1]
Stability Moderate; susceptible to oxidation and protodeboronation.High; generally stable to air and moisture, with a long shelf-life.[2]
Handling & Purification Can be challenging to handle and purify due to potential for decomposition.Generally straightforward to handle and purify by standard methods like column chromatography.[1]

Kinetic Data on the Transmetalation Step

A study on pre-transmetalation intermediates provides a more granular view of the reactivity differences. The rate constants for the formation of the cross-coupled product from different boron reagents highlight the significant influence of the boron substituent.

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic Acid5.78 ± 0.131.00
24-Fluorophenylboronic Acid Pinacol EsterSlow formation, no discrete intermediate observed< 0.39
34-Fluorophenylboronic Acid Glycol Ester133 ± 7.0~23
44-Fluorophenylboronic Acid Dimethyl Ester25.5 ± 0.80~4.4

Data sourced from a kinetic study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[6][7]

The data clearly illustrates that while the pinacol ester is significantly less reactive than the parent boronic acid, other esters, such as the glycol and dimethyl esters, can exhibit dramatically enhanced reactivity. This underscores that the choice of the esterifying diol is not trivial and can be a powerful tool for modulating reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction using either a boronic acid or a pinacol boronate ester.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or Pinacol boronate ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Inert gas (Argon or Nitrogen)

Procedure for Boronic Acid: [1]

  • To a flame-dried Schlenk flask or a sealable reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure for Pinacol Boronate Ester: [8]

  • In a reaction vessel, combine the aryl chloride (1.0 equiv), the alkyl pinacol boronic ester (1.5 - 2.3 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., FcPPh₂, 6-12 mol%), and the base (e.g., K₃PO₄, 3.0 - 6.0 equiv).

  • Add the solvent system (e.g., dioxane/H₂O, 2:1).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 18-48 hours.

  • After cooling to room temperature, the reaction mixture is worked up following a standard aqueous extraction procedure and purified by chromatography.

Mechanistic Overview and Visualization

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice between a boronic acid and a pinacol ester primarily impacts the transmetalation step.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerated Catalyst Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronReagent R²-B(OR)₂ (Boronic Acid/Ester) BoronReagent->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making the Right Choice

The selection between a boronic acid and a pinacol boronate ester is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.

  • Choose a boronic acid when:

    • Rapid reaction kinetics are the primary goal.

    • The boronic acid is known to be relatively stable or will be used immediately after preparation.

    • The potential for decomposition can be mitigated by careful control of reaction conditions.

  • Choose a pinacol boronate ester when:

    • Stability, ease of handling, and long-term storage are critical.

    • High purity of the organoboron reagent is essential for the success of a complex, multi-step synthesis.

    • The reaction is part of an automated or high-throughput workflow where reagent stability is a key parameter.

By understanding the inherent trade-offs and considering the specific context of their research, scientists and drug development professionals can strategically leverage both boronic acids and their pinacol esters to efficiently construct the complex molecular architectures that drive innovation.

References

A Comparative Guide to Boronic Esters in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in synthetic chemistry and drug development, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for this transformation. A critical component of this reaction is the choice of the boron reagent. While boronic acids are highly reactive, their instability often presents challenges in handling, purification, and storage.[1][2] Boronic esters offer a stable and versatile alternative, though their performance can vary significantly based on the diol used for esterification.

This guide provides an objective comparison of commonly used boronic esters in C-N coupling reactions, supported by experimental data from the literature. We will delve into the performance of pinacol (Bpin), neopentyl glycol, and N-methyliminodiacetic acid (MIDA) boronate esters, as well as newer generation esters, to aid in the rational selection of the optimal reagent for your synthetic needs.

Core Differences in Stability and Reactivity

The primary distinction between different boronic esters lies in the trade-off between stability and reactivity.[2] The structure of the diol protecting group dictates the steric and electronic environment of the boron center, influencing its susceptibility to hydrolysis and its efficiency in the catalytic cycle.

  • Pinacol Boronic Esters (Bpin): These are the most widely used boronic esters due to their commercial availability and generally good stability, which facilitates handling and purification.[3][4][5] They are more stable than the corresponding boronic acids but can sometimes exhibit lower reactivity.[2] It is often believed that Bpin esters hydrolyze in situ to the more reactive boronic acid under the basic reaction conditions typical for C-N coupling.[2][4]

  • Neopentyl Glycol Boronic Esters: Similar to pinacol esters, neopentyl glycol esters offer enhanced stability compared to boronic acids.[6] In some cases, they have been shown to lead to faster reaction times and higher yields compared to their boronic acid counterparts under anhydrous conditions.[7]

  • MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable due to the formation of a tetracoordinate, sp³-hybridized boron center through a dative bond from the nitrogen atom.[8] This high stability makes them ideal for use in complex, multi-step syntheses, such as iterative cross-coupling, where the boronic acid functionality needs to be protected until the desired step.[8][9] They function as a "slow-release" form of the boronic acid, becoming active for cross-coupling only upon hydrolysis.[8][10]

  • Next-Generation Boronic Esters (Epin): To further enhance stability, particularly for chromatographic purification, new diols have been developed. For instance, 3,4-diethyl-hexane-3,4-diol boronic esters (Epin) have demonstrated increased stability over Bpin.[3] Studies on Suzuki-Miyaura couplings have shown that ArB(Epin) derivatives can provide higher yields than the corresponding aryl boronic acids or pinacol esters.[11]

Performance Data in Cross-Coupling Reactions

The following table summarizes comparative data from the literature. While direct head-to-head comparisons of all ester types in a single C-N coupling reaction are scarce, the data from Suzuki-Miyaura couplings provide valuable insights into their relative performance, as the fundamental principles of stability and transmetalation are related.

Boronic Ester TypeReactionSubstratesKey FindingsReference
Pinacol (Bpin) vs. MIDA Suzuki-Miyaura PolymerizationThienyl Boronate EstersMIDA boronate monomer produced higher molecular weight polymers in greater yield compared to the pinacol ester under identical conditions.[9]
Pinacol (Bpin) vs. Neopentyl Glycol Suzuki-Miyaura CouplingArylboronic Esters & Aryl HalideThe neopentyl boronic ester reacted significantly faster (~0.3 h) than the pinacol ester (~5.5 h) under the studied conditions.[6]
Pinacol (Bpin) vs. Epin Suzuki-Miyaura CouplingVarious Aryl Boronates & Aryl HalidesEpin esters consistently provided higher yields of the desired biaryl products compared to both the corresponding boronic acids and pinacol esters.[11]
MIDA General Cross-CouplingUnstable Boronic AcidsMIDA boronates offer a superior solution for challenging substrates involving unstable boronic acids due to their exceptional stability and controlled release.[8]

Experimental Protocols

Below is a general, representative experimental protocol for a Buchwald-Hartwig C-N coupling reaction. This protocol can serve as a starting point for comparing the efficacy of different boronic esters. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

General Procedure for Palladium-Catalyzed C-N Coupling:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the boronic ester (1.5 mmol), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).

  • Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, cataCXium A, 2-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF, 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the specified time (4-24 h). Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.

Note: For MIDA boronates, a protic source (e.g., water or an alcohol) is often required to facilitate the slow hydrolysis and release of the active boronic acid.[12]

Visualizing Key Concepts

To better understand the processes and decision-making involved, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the logic for selecting an appropriate boronic ester.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Ester Role Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation R₂NH, Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L Ar-NR₂ BoronicEster Boronic Ester (e.g., Ar-B(OR)₂) Hydrolysis (if needed) BoronicAcid Boronic Acid Ar-B(OH)₂ BoronicEster:f0->BoronicAcid H₂O/Base Boronate Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate Base Boronate->Transmetalation Enters Cycle

Caption: The Buchwald-Hartwig C-N coupling catalytic cycle.

Experimental_Workflow cluster_workflow Workflow for Comparing Boronic Esters A 1. Select Substrates (Aryl Halide, Amine) B 2. Choose Boronic Esters (Bpin, MIDA, Neopentyl, etc.) A->B C 3. Standardize Conditions (Catalyst, Ligand, Base, Solvent, Temp.) B->C D 4. Run Parallel Reactions C->D E 5. Monitor Progress (TLC, GC/LC-MS) D->E F 6. Isolate & Purify Products E->F G 7. Analyze Results (Compare Yields, Reaction Times, Purity) F->G

Caption: A typical experimental workflow for comparative studies.

Reagent_Selection_Tree Start Start: Need for C-N Coupling Q1 Is the corresponding boronic acid unstable? Start->Q1 UseBA Consider Boronic Acid (High Reactivity) Q1->UseBA No UseEster Choose a Boronic Ester Q1->UseEster Yes Q2 Is the synthesis multi-step (e.g., iterative coupling)? UseEster->Q2 MIDA Use MIDA Boronate (High Stability & Protection) Q2->MIDA Yes StandardEster Use Standard Ester (Bpin, Neopentyl, Epin) Q2->StandardEster No Q3 Are purification challenges or sluggish reactions expected? StandardEster->Q3 Epin Consider Epin or Neopentyl Ester Q3->Epin Yes Bpin Use Pinacol Ester (Bpin) (Standard Choice) Q3->Bpin No

References

A Comparative Analysis of the Synthesis Yield of Ortho-, Meta-, and Para-Methoxyphenylboronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the realm of cross-coupling reactions, methoxyphenylboronic acid pinacol esters are invaluable building blocks. The positional isomerism of the methoxy group—ortho, meta, or para—can significantly influence the steric and electronic properties of the molecule, thereby affecting its reactivity and the yield of its synthesis. This guide provides a comparative analysis of the synthesis yields of these three isomers, supported by experimental data, to aid in the selection and application of these critical reagents.

Yield Comparison of Isomers

IsomerStarting MaterialSynthetic MethodReported Yield (%)
Ortho 2-Methoxybenzenediazonium tetrafluoroborateDiazonium salt borylation69%[1]
Meta 3-BromoanisoleMiyaura BorylationYield not explicitly reported in reviewed literature
Para 4-Methoxyphenylboronic acidEsterification with pinacol93%
Para 4-ChloroanisoleGrignard formation and borylation96% (for the boronic acid)[2]

It is important to note that direct comparison of these yields is challenging due to the different starting materials and synthetic methods employed. However, the data suggests that the synthesis of the para isomer generally proceeds with high efficiency. The yield for the ortho isomer is respectable, though potentially hampered by steric hindrance from the adjacent methoxy group. While a specific yield for the Miyaura borylation of 3-bromoanisole was not found in the initial search, it is a commercially available product, indicating that its synthesis is well-established.

Factors Influencing Yield

The yield of the Miyaura borylation reaction is influenced by several factors that can be optimized to enhance the production of the desired boronic acid pinacol ester:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical. Catalysts such as Pd(dppf)Cl₂ and Pd(OAc)₂ with ligands like XPhos or SPhos are commonly employed. The selection of the ligand can be crucial in overcoming the steric hindrance associated with the ortho isomer.

  • Base: A weak base, typically potassium acetate (KOAc), is used to activate the bis(pinacolato)diboron without promoting undesired side reactions.

  • Solvent: Anhydrous and degassed polar aprotic solvents like 1,4-dioxane, DMSO, or DMF are generally used to ensure a homogeneous reaction mixture and to prevent the deactivation of the catalyst.

  • Temperature: The reaction is typically heated to temperatures ranging from 80 to 110 °C to ensure a reasonable reaction rate.

  • Purity of Reagents: The use of pure, anhydrous reagents and solvents is essential for achieving high yields and preventing the formation of byproducts.

Experimental Protocols

Below are representative experimental protocols for the synthesis of methoxyphenylboronic acid pinacol esters. It is important to note that optimization of these conditions may be necessary for specific applications and scales.

Synthesis of 2-Methoxyphenylboronic Acid Pinacol Ester from Diazonium Salt

This method provides a route to the ortho isomer starting from the corresponding diazonium salt.

Reagents and Materials:

  • 2-Methoxybenzenediazonium tetrafluoroborate

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-methoxybenzenediazonium tetrafluoroborate (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(OAc)₂ (3 mol%), and dppf (3.3 mol%).

  • Add anhydrous and degassed 1,4-dioxane (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2-methoxyphenylboronic acid pinacol ester. A reported yield for a similar synthesis is 69%[1].

General Protocol for Miyaura Borylation of Bromoanisoles

This protocol can be adapted for the synthesis of all three isomers from their corresponding bromoanisole precursors.

Reagents and Materials:

  • Ortho-, meta-, or para-bromoanisole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or a combination of a palladium source and a ligand)

  • Potassium acetate (KOAc)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMSO)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the bromoanisole isomer (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and potassium acetate (2-3 equiv) in a dry reaction vessel.

  • Add the anhydrous and degassed solvent.

  • Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction until completion by an appropriate method (TLC, GC, LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure methoxyphenylboronic acid pinacol ester.

Visualizing the Synthesis

To better understand the chemical processes and workflows, the following diagrams are provided.

Miyaura_Borylation_Cycle Aryl Halide (Ar-X) Aryl Halide (Ar-X) Oxidative Addition Oxidative Addition Aryl Halide (Ar-X)->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Base (KOAc) Base (KOAc) Base (KOAc)->Transmetalation Ar-Pd(II)-Bpin Ar-Pd(II)-Bpin Transmetalation->Ar-Pd(II)-Bpin Bis(pinacolato)diboron (B2pin2) Bis(pinacolato)diboron (B2pin2) Bis(pinacolato)diboron (B2pin2)->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-Bpin->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Aryl Boronic Ester (Ar-Bpin) Aryl Boronic Ester (Ar-Bpin) Reductive Elimination->Aryl Boronic Ester (Ar-Bpin)

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, B2pin2, Catalyst, Base Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heating Heat and Stir (80-110 °C) Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Extraction Cool, Dilute, and Extract Monitoring->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final_Product Pure Arylboronic Acid Pinacol Ester Purification->Final_Product Isolated Product

Caption: General experimental workflow for Miyaura borylation.

References

Validating the Structure of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document outlines the expected experimental data and provides detailed protocols for the primary analytical methods used to confirm the molecule's structure, alongside a comparison with its ortho- and para-isomers.

Structural Overview and Comparative Compounds

The target molecule, this compound, belongs to the family of boronic acid pinacol esters. The position of the methoxy group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. For comparative purposes, this guide will also consider its structural isomers:

  • 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ortho-isomer)

  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (para-isomer)

These isomers, while sharing the same molecular formula (C₁₃H₁₉BO₃) and molecular weight (234.10 g/mol ), exhibit distinct spectral properties due to the different electronic environments of their atoms.[1][2][3]

Core Validation Techniques: A Data-Driven Comparison

The primary methods for validating the structure of these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Table 1: Comparison of Key Physical and Chemical Properties
Property2-(3-Methoxyphenyl)-... (meta)2-(2-Methoxyphenyl)-... (ortho)2-(4-Methoxyphenyl)-... (para)
Molecular Formula C₁₃H₁₉BO₃C₁₃H₁₉BO₃C₁₃H₁₉BO₃
Molecular Weight 234.10 g/mol 234.10 g/mol 234.10 g/mol
CAS Number 325142-84-5190788-60-4171364-79-7

Source: PubChem[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between the meta, ortho, and para isomers.

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

ProtonsExpected Chemical Shift (δ, ppm) for meta-isomerExpected Chemical Shift (δ, ppm) for ortho-isomerExpected Chemical Shift (δ, ppm) for para-isomer
Aromatic CH6.8 - 7.46.8 - 7.86.9 (d), 7.7 (d)
Methoxy (-OCH₃)~3.8~3.8~3.8
Pinacol methyl (-C(CH₃)₂)₂~1.3~1.3~1.3

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)

Carbon AtomsExpected Chemical Shift (δ, ppm) for meta-isomerExpected Chemical Shift (δ, ppm) for ortho-isomerExpected Chemical Shift (δ, ppm) for para-isomer
Aromatic C-BNot directly observed, broadNot directly observed, broadNot directly observed, broad
Aromatic C-O~159~162~161
Aromatic CH115 - 130110 - 135113, 136
Dioxaborolane C-O~84~84~84
Methoxy (-OCH₃)~55~55~55
Pinacol methyl (-C(CH₃)₂)₂~25~25~25

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For all three isomers, the molecular ion peak [M]⁺ is expected at m/z = 234. The fragmentation pattern can also help in distinguishing the isomers, although it might be subtle.

Table 4: Expected Mass Spectrometry Data

Ion FragmentExpected m/z for all isomers
[M]⁺ 234
[M - CH₃]⁺ 219
[M - OCH₃]⁺ 203
[C₇H₇O]⁺ (methoxyphenyl) 107

Note: The relative intensities of the fragment ions may differ between the isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environment of all atoms in the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4][5][6][7] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both spectra to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed mass spectrum with the expected fragmentation pattern.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state, providing unambiguous structural confirmation.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8] This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.[9][10]

    • Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters against the experimental data.

  • Data Analysis: Analyze the final crystal structure to confirm the atomic connectivity, bond lengths, bond angles, and overall molecular geometry.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the structural validation of this compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of 2-(3-Methoxyphenyl)-... dioxaborolane Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Data_Analysis Spectral & Structural Data Analysis NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of the target compound.

This guide provides a framework for the rigorous structural validation of this compound. By employing a combination of these powerful analytical techniques and comparing the results to expected values and those of its isomers, researchers can confidently confirm the structure of this important synthetic intermediate.

References

A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical parameter that dictates reaction efficiency, yield, and scalability. This guide provides an objective comparison of the kinetic performance of various boronic esters against the traditionally used boronic acids, supported by experimental data and detailed protocols.

The long-held belief that boronic esters require hydrolysis to the corresponding boronic acid prior to transmetalation has been challenged by recent kinetic, structural, and computational studies.[1][2] Evidence now strongly suggests that boronic esters can directly participate in the transmetalation step, and in many cases, exhibit significantly enhanced reaction rates compared to their boronic acid counterparts.[1][3]

Quantitative Comparison of Transmetalation Rates

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[4][5] The following table summarizes the first-order rate constants for the formation of the cross-coupling product from various pre-transmetalation intermediates, providing a direct comparison of the reactivity of different boronic esters and boronic acid. The data is derived from studies monitoring the reaction at -30 °C using ¹⁹F NMR spectroscopy.[3]

EntryBoron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Arylboronic AcidObserved5.78 ± 0.131.00
2Catechol Boronic EsterObserved26.6 ± 0.704.60
3Glycol Boronic EsterObserved133 ± 7.023.0
4BoroxineNot Observed53.9 ± 0.079.33
5α-Hydroxyisobutyrate Boronic EsterObserved2.26 ± 0.310.39
6Pinacol Boronic EsterNot ObservedSigmoidal kineticsᵃ~0.22ᵇ
7Neopentyl Boronic EsterNot ObservedSigmoidal kineticsᵃ~3.7ᵇ
8Diisopropyl Boronic EsterTwo Intermediates Observed--

ᵃ Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant.[3] ᵇ Relative rates are estimated from reaction times.[3]

Reactivity vs. Stability: The Boronic Ester Advantage

A central consideration in choosing a boron reagent is the trade-off between reactivity and stability.[6]

  • Boronic Acids: Generally more reactive, which can lead to faster reaction times.[6] However, they are often less stable and susceptible to decomposition pathways like protodeboronation and oxidation.[6]

  • Boronate Esters: Offer significantly enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[6] The data above clearly indicates that this stability does not necessarily come at the cost of reactivity, with several boronic esters outperforming the corresponding boronic acid.

Key factors influencing the transmetalation rate of boronic esters include the ability to generate an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bound to boron, both of which are related to the electron density of the oxygen atoms in the boronic ester.[1][2]

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The nature of the boron reagent directly influences the critical transmetalation step.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR(L_n) ArPdX->ArPdOR Base (e.g., OH⁻) ArPdArB [Ar-Pd(II)-Ar'(L_n)] ArPdOR->ArPdArB Transmetalation (Ar'-B(OR)₂) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

General Experimental Workflow for Kinetic Studies

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Pd Prepare Palladium Complex Solution Cooling Cool Solutions to Low Temperature (e.g., -78 °C) Prep_Pd->Cooling Prep_Boron Prepare Boronic Ester Solution Prep_Boron->Cooling Mixing Mix Palladium and Boron Reagent Solutions Cooling->Mixing Warming Warm to Desired Temperature (e.g., -30 °C) Mixing->Warming Monitoring Monitor Reaction Progress via NMR (e.g., ¹⁹F NMR) Warming->Monitoring Data_Acquisition Acquire Spectra at Regular Intervals Monitoring->Data_Acquisition Kinetic_Fit Fit Data to a First-Order Kinetic Model Data_Acquisition->Kinetic_Fit Rate_Constant Determine Rate Constant (k) Kinetic_Fit->Rate_Constant

Caption: General workflow for a kinetic study of a Suzuki-Miyaura reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid or ester.[7]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.[7]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[7]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[7]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

  • Work-up: Upon completion, cool the reaction to room temperature, add water, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

Protocol for Kinetic Analysis by ¹⁹F NMR Spectroscopy

This protocol is adapted from studies investigating the kinetics of the transmetalation step.[8]

Materials:

  • Palladium complex (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂)

  • Boronic ester (1.0 equivalent relative to the palladium complex)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Solution Preparation: Prepare a solution of the palladium complex in a suitable solvent (e.g., THF) in an NMR tube.

  • Cooling: Cool the NMR tube to a low temperature (e.g., -78 °C).[8]

  • Reagent Addition: Add a pre-cooled solution of the boronic ester in the same solvent to the NMR tube.[8]

  • Temperature Equilibration: Warm the reaction mixture to the desired temperature for monitoring (e.g., -30 °C).[8]

  • Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals to monitor the disappearance of the starting palladium complex and the formation of the cross-coupling product.[5][8]

  • Data Analysis: Fit the kinetic data to a first-order rate equation to determine the rate constant (k).[8]

References

A Comparative Guide to Boronic Reagents: Benchmarking 3-Methoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate boronic reagent is a critical decision in the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 3-Methoxyphenylboronic acid pinacol ester against its corresponding boronic acid and the more recent N-methyliminodiacetic acid (MIDA) boronate esters. The performance of these reagents is evaluated based on stability, reactivity, and yield, supported by experimental data.

The Trade-Off: Reactivity vs. Stability

The primary distinction between boronic acids and their ester derivatives lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this higher reactivity is often accompanied by lower stability, making them susceptible to decomposition pathways like protodeboronation, especially for certain heteroaryl and vinyl derivatives.

Boronic acid pinacol esters, such as 3-methoxyphenylboronic acid pinacol ester, offer a significant advantage in terms of stability.[1] They are typically crystalline solids that are easier to handle, purify, and store for extended periods. This enhanced stability comes at the cost of slightly lower reactivity compared to the parent boronic acid. MIDA boronate esters represent a further evolution, providing exceptional stability and enabling a "slow release" of the boronic acid under reaction conditions. This is particularly advantageous when working with unstable boronic acids.[1]

Quantitative Performance Comparison

The following table summarizes representative data from Suzuki-Miyaura cross-coupling reactions involving different boronic reagents. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, the data presented illustrates the general performance trends.

Boronic ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O606~90% (representative)[2]
3-Methoxyphenylboronic acid pinacol ester4-BromoanisolePd₂(dba)₃ / 1KFDioxane1101274%[3]
Thienyl MIDA boronate ester5-Bromo-4-hexyl-2-bromothiophenePd₂(dba)₃ / SPhosK₃PO₄THF552494% (polymer)[4][5]
Thienyl pinacol boronate ester5-Bromo-4-hexyl-2-bromothiophenePd₂(dba)₃ / SPhosK₃PO₄THF552425% (polymer)[4]
Aryl MIDA boronateAryl BromidePd(OAc)₂ / PPh₃Et₃NH₂ORT1289%[6]
Arylboronic acidAryl BromidePd(OAc)₂ / PPh₃Et₃NH₂ORT1273%[6]

Experimental Protocols

Below are detailed, representative protocols for a comparative Suzuki-Miyaura cross-coupling reaction. These can be adapted to benchmark different boronic reagents.

General Procedure for Comparative Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic reagent (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic reagent (3-methoxyphenylboronic acid, 3-methoxyphenylboronic acid pinacol ester, or the corresponding MIDA ester), palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic reagent primarily affects the transmetalation step.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (R-X) A->B C R-Pd(II)-X Ln B->C D Transmetalation (R'-B(OR)2) C->D E R-Pd(II)-R' Ln D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) catalyst G R-R' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The activation of boronic esters differs, particularly between pinacol and MIDA esters. Pinacol esters typically hydrolyze in situ to the more reactive boronic acid, while MIDA esters undergo a controlled release of the boronic acid.

Boronic_Reagent_Activation cluster_pinacol Pinacol Ester Workflow cluster_mida MIDA Ester Workflow PinacolEster R-B(pin) Hydrolysis Hydrolysis (Base, H2O) PinacolEster->Hydrolysis BoronicAcid1 R-B(OH)2 Hydrolysis->BoronicAcid1 To Catalytic Cycle To Catalytic Cycle BoronicAcid1->To Catalytic Cycle Transmetalation MIDAEster R-B(MIDA) SlowRelease Slow Release (Base, H2O) MIDAEster->SlowRelease BoronicAcid2 R-B(OH)2 SlowRelease->BoronicAcid2 BoronicAcid2->To Catalytic Cycle Transmetalation

Caption: Comparative workflow for the activation of Pinacol and MIDA boronate esters.

Conclusion

The choice between 3-methoxyphenylboronic acid pinacol ester and other boronic reagents is contingent upon the specific requirements of the synthesis.

  • 3-Methoxyphenylboronic acid is the most reactive but least stable, making it suitable for rapid reactions where the reagent is used shortly after preparation.

  • 3-Methoxyphenylboronic acid pinacol ester offers a balance of good stability for handling and storage, with reliable reactivity in a broad range of Suzuki-Miyaura couplings.[1][7]

  • MIDA boronate esters are the reagents of choice for complex syntheses involving unstable boronic acids or when a controlled, slow release of the active reagent is beneficial to improve yields and minimize side reactions.[1][6]

By understanding the distinct advantages and limitations of each class of boronic reagent, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to Analytical Techniques for Characterizing Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical techniques used to characterize the products of cross-coupling reactions. The selection of an appropriate analytical method is critical for confirming product identity, assessing purity, and optimizing reaction conditions, all of which are paramount in research, discovery, and drug development. This document offers a comprehensive overview of common analytical techniques, supported by quantitative performance data and detailed experimental protocols to aid in methodological selection and implementation.

Comparison of Key Analytical Techniques

The choice of an analytical technique for characterizing cross-coupling products depends on a variety of factors, including the specific information required (e.g., structural elucidation, purity assessment, quantification), the nature of the analyte, and the available instrumentation. The following tables provide a comparative summary of the most common techniques.

Table 1.1: Performance Comparison of Core Analytical Techniques
TechniquePrimary UseTypical Analysis TimeDetection Limit (Typical)ResolutionThroughput
NMR Spectroscopy Structural Elucidation, Quantification5-30 min0.01-1% for impurities[1][2]HighLow to Medium
Mass Spectrometry (MS) Molecular Weight Determination, Structural Information< 5 minpg to ng rangeHigh to Very HighHigh
HPLC/UPLC Separation, Quantification, Purity AssessmentUPLC: 2-5 min, HPLC: 20-45 min[3]ng to µg rangeHigh (UPLC > HPLC)[4][5]High
GC-MS Separation of Volatile Compounds, Quantification10-60 minpg to ng rangeVery HighMedium to High
SFC Chiral Separations, Purification5-20 minng to µg rangeHighMedium to High
In-situ IR (ReactIR) Reaction Monitoring, Kinetic AnalysisReal-timeConcentration dependentLowHigh (for kinetics)
Table 1.2: Qualitative Comparison of Information Provided
TechniqueStructural InformationQuantitative AccuracyImpurity ProfilingChiral AnalysisReaction Monitoring
NMR Spectroscopy Excellent (Connectivity, Stereochemistry)[6]Excellent (qNMR)GoodModerate (with chiral aux.)Yes (Benchtop NMR)[7]
Mass Spectrometry (MS) Good (Fragmentation Pattern)Good (with internal std.)ExcellentYes (with chiral chrom.)Yes (online MS)[8]
HPLC/UPLC Limited (Retention Time)ExcellentExcellentYes (with chiral column)Yes (online HPLC)
GC-MS Good (Library Matching)ExcellentExcellentYes (with chiral column)Yes
SFC Limited (Retention Time)GoodGoodExcellentNo
In-situ IR (ReactIR) Limited (Functional Groups)Semi-quantitativeLimitedNoExcellent

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the key analytical techniques. These should be adapted based on the specific cross-coupling product and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation of cross-coupling products.[6]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified cross-coupling product.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent does not have signals that overlap with key analyte resonances.

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (typically δ 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

    • For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for determining connectivity.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the structure.

    • Compare the experimental data with predicted spectra for the expected product if possible.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the cross-coupling product and can provide structural information through fragmentation analysis.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation:

    • Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

    • The sample should be free of non-volatile salts and buffers, which can interfere with ionization.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Acquire the full scan mass spectrum in the appropriate mass range.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion and compare it to the calculated mass of the expected product.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorses for separating and quantifying cross-coupling products, assessing purity, and monitoring reaction progress. UPLC offers significant advantages in speed, resolution, and sensitivity over conventional HPLC.[3][4][5]

Protocol for Reversed-Phase HPLC/UPLC Analysis:

  • Method Development:

    • Column Selection: Choose a suitable reversed-phase column (e.g., C18, C8) with appropriate dimensions and particle size (UPLC: <2 µm, HPLC: 3-5 µm).

    • Mobile Phase Selection: A typical mobile phase consists of a mixture of water (A) and an organic solvent such as acetonitrile or methanol (B), often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.

    • Gradient Elution: Develop a gradient elution method to separate the product from starting materials, by-products, and other impurities. Start with a higher percentage of the aqueous phase and gradually increase the organic phase.

    • Detector: A UV detector is commonly used. Set the wavelength to the λmax of the product for optimal sensitivity.

  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.

  • Data Acquisition and Analysis:

    • Inject a small volume (1-10 µL) of the sample onto the column.

    • Run the developed gradient method.

    • Identify the product peak based on its retention time (confirm by spiking with a pure standard if available).

    • Determine the purity of the product by calculating the peak area percentage of the main peak relative to the total peak area of all components.

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable cross-coupling products.

Protocol for GC-MS Analysis:

  • Method Development:

    • Column Selection: Choose a capillary column with a stationary phase appropriate for the polarity of the analytes (e.g., a non-polar polydimethylsiloxane-based column).

    • Temperature Program: Develop a temperature program for the GC oven that effectively separates the components of the reaction mixture. This typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final temperature, and a final hold.

    • Injector and Detector Temperatures: Set the injector and MS interface temperatures high enough to ensure volatilization of the sample without thermal degradation.

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • The concentration should be in the low µg/mL to ng/mL range.

  • Data Acquisition and Analysis:

    • Inject a small volume (typically 1 µL) of the sample into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the product by its retention time and by comparing its mass spectrum to a library of known compounds (e.g., NIST).

    • Quantification can be performed using an internal standard.

Visualization of Workflows and Mechanisms

Logical Workflow for Product Characterization

The following diagram illustrates a typical logical workflow for the characterization of a novel cross-coupling product.

logical_workflow cluster_synthesis Synthesis & Work-up cluster_characterization Product Characterization Synthesis Cross-Coupling Reaction Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification TLC TLC/LC-MS (Initial Check) Purification->TLC NMR NMR Spectroscopy (Structure Elucidation) TLC->NMR MS Mass Spectrometry (Molecular Weight) TLC->MS HPLC HPLC/UPLC (Purity & Quantification) NMR->HPLC MS->HPLC Final Characterized Product HPLC->Final

Caption: Logical workflow for the synthesis and characterization of a cross-coupling product.

Experimental Workflow for a Suzuki-Miyaura Coupling Reaction

This diagram outlines the key experimental steps for a typical Suzuki-Miyaura cross-coupling reaction and subsequent analysis.

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst Solvent Add Degassed Solvent Reagents->Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extract with Organic Solvent Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Analyze Characterize by NMR, MS, and HPLC Purify->Analyze

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][4][5][9]

suzuki_cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition BXOH3 B(OH)₃ + X⁻ ArPdOR Ar-Pd(II)-OR'(L)₂ ArPdX->ArPdOR Ligand Exchange ArPdArB [Ar-Pd(II)-Ar'(L)₂] ArPdOR->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X ArX->ArPdX ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdOR Base Base (e.g., OH⁻) Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Performance of Palladium Ligands in Suzuki-Miyaura Coupling with 3-Methoxyphenylboronic Acid Pinacol Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The choice of palladium ligand is a critical parameter that significantly influences reaction yield, scope, and conditions. This guide provides a comparative analysis of the performance of various palladium ligands in the Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid pinacol ester with aryl halides. The data presented is compiled from studies on the target molecule and structurally similar substrates to provide a broad overview for catalyst selection and methods development.

Data Presentation: A Comparative Analysis of Palladium Ligands

The following table summarizes the performance of different palladium ligands in the Suzuki-Miyaura coupling of methoxy-substituted phenylboronic acids with aryl bromides. While direct comparative data for 3-methoxyphenylboronic acid pinacol ester is limited, the presented data for the corresponding boronic acid and its isomer offers valuable insights into ligand efficiency.

Ligand/PrecatalystPalladium SourceLigand TypeAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄Monodentate Phosphine4-BromoanisoleK₂CO₃Toluene/H₂O80-10012-2475-85[1]
P(t-Bu)₃ (Tri-tert-butylphosphine)Pd₂(dba)₃Monodentate Phosphine4-BromoanisoleK₃PO₄DioxaneRT-808-1685-95[1]
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Pd(dppf)Cl₂Bidentate Phosphine4-BromoanisoleK₂CO₃Dioxane/H₂O80-10012-2480-90[1]
SPhos Pd(OAc)₂Biaryl Monophosphine4-ChlorotolueneK₃PO₄Toluene/H₂O1001>95[2]
XPhos XPhos Pd G2Biaryl Monophosphine4-ChlorotolueneK₃PO₄Dioxane/H₂O1001>95[2]
JagPhos I1 Pd(OAc)₂Imidazopyridine Monophosphinem-Bromo-xylene*K₃PO₄Dioxane1001895[3]

*Data for the coupling of m-bromo-xylene with 2-methoxyphenylboronic acid.[3]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid pinacol ester with an aryl halide. This protocol is a starting point and may require optimization for specific substrates and ligands.[1][4][5]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-2 mol%)

  • Palladium ligand (e.g., SPhos, P(t-Bu)₃) (1-4 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, THF) (5 mL)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, 3-methoxyphenylboronic acid pinacol ester, palladium source, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boronic Ester Base setup Assemble Reaction under Inert Gas reagents->setup catalyst Prepare Catalyst System: Pd Source + Ligand catalyst->setup glassware Flame-dry Glassware glassware->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor monitor->heat Continue if incomplete quench Cool and Quench monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product Catalytic_Cycle pd0 Pd(0)L_n pd_oxid R¹-Pd(II)L_n-X product R¹-R² pd_trans R¹-Pd(II)L_n-R² pd_oxid->pd_trans Transmetalation reagents1 R¹-X pd_trans->pd0 Reductive Elimination pd_trans->product reagents1->pd_oxid Oxidative Addition reagents2 R²-B(OR)₂ reagents2->pd_trans base Base base->pd_trans

References

A Comparative Guide: Copper vs. Palladium Catalysts for C-N Bond Formation with Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Two of the most powerful catalytic systems for achieving this transformation with boronic esters are those based on copper and palladium. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal catalyst system for your specific research needs.

The copper-catalyzed approach, widely known as the Chan-Lam coupling, and the palladium-catalyzed Buchwald-Hartwig amination both offer robust solutions for the synthesis of arylamines and related compounds. However, they differ significantly in their reaction conditions, substrate scope, and mechanistic pathways.

Performance Comparison: Copper vs. Palladium

The choice between a copper and a palladium catalyst often depends on the specific substrates, desired reaction conditions, and cost considerations. Copper catalysts, being more earth-abundant, are generally less expensive than their palladium counterparts.[1] A key advantage of the Chan-Lam coupling is its ability to be conducted under mild conditions, often at room temperature and open to the air, which can simplify the experimental setup.[2][3] In contrast, the Buchwald-Hartwig amination typically requires an inert atmosphere and often elevated temperatures, though it is renowned for its broad substrate scope and high functional group tolerance.[4]

Quantitative Data Summary

The following tables summarize the performance of representative copper and palladium catalyst systems for the C-N cross-coupling of various aryl boronic esters with a range of nitrogen nucleophiles.

Table 1: Copper-Catalyzed C-N Cross-Coupling of Aryl Boronic Esters (Chan-Lam Amination)

EntryAryl Boronic EsterAmineCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acid pinacol esterAnilineCu(OAc)₂ (10)PyridineCH₂Cl₂RT7293[3]
24-Methoxyphenylboronic acidMorpholineCu(OAc)₂ (10)2,6-LutidineCH₂Cl₂RT4885[2]
3Phenylboronic acidBenzylamineCu(OAc)₂ (10)Myristic Acid, 2,6-LutidineCH₂Cl₂RT48Moderate[2]
4Phenylboronic acid pinacol esterp-ToluidineCu(OAc)₂ (100)4Å MSMeCN/EtOH801685[5]
5Naphthylboronic acid pinacol esterPyrrolidineCu(OAc)₂ (100)4Å MSMeCN801690[5]

Table 2: Palladium-Catalyzed C-N Cross-Coupling of Arylboronic Acids/Esters (Buchwald-Hartwig Amination)

| Entry | Aryl Boronic Acid/Ester | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Phenylboronic acid | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 98 |[6][7] | | 2 | 4-Tolylboronic acid | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | t-BuOH | 80 | 24 | 95 |[8][9] | | 3 | 4-Methoxyphenylboronic acid | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |[6][7] | | 4 | 2-Thienylboronic acid | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 |[8][9] | | 5 | Phenylboronic acid | N-Methylaniline | Pd(OAc)₂ (1.5) | JohnPhos (3) | NaOt-Bu | Toluene | 80 | 24 | 99 |[6][7] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for both copper- and palladium-catalyzed C-N bond formation.

Copper-Catalyzed Amination of an Aryl Boronic Ester (Chan-Lam Type)

General Procedure: To a stirred solution of the aryl boronic ester (1.0 equiv) in a 1:1 mixture of dichloromethane and methanol (0.1 M) at room temperature are added 4Å molecular sieves, copper(II) acetate (1.0 equiv), and 4-(dimethylamino)pyridine (DMAP, 2.0 equiv).[10] The resulting mixture is stirred for 8 hours. Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired N-aryl product.[10]

Palladium-Catalyzed Amination of an Aryl Boronic Acid (Buchwald-Hartwig Type)

General Procedure: An oven-dried reaction vessel is charged with the aryl boronic acid (1.0 equiv), the amine (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and the appropriate phosphine ligand (4 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous toluene is added, and the mixture is heated to 100 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.[6][7]

Mechanistic Pathways and Visualizations

Understanding the catalytic cycles of both copper- and palladium-mediated reactions is essential for troubleshooting and optimizing reaction conditions.

Copper-Catalyzed Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[3] A commonly proposed pathway involves the transmetalation of the aryl boronic ester with a Cu(II) salt to form an aryl-Cu(II) intermediate. This intermediate can then coordinate with the amine. Subsequent oxidation to a Cu(III) species is followed by reductive elimination to form the C-N bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an external oxidant, typically oxygen from the air, to complete the catalytic cycle.[10]

Chan_Lam_Coupling cluster_reactants Reactants cluster_products Products CuII Cu(II) Catalyst ArCuII_Amine Ar-Cu(II)-Amine Complex CuII->ArCuII_Amine Coordination ArCuIII_Amine Ar-Cu(III)-Amine Complex ArCuII_Amine->ArCuIII_Amine Oxidation CuI Cu(I) Species ArCuIII_Amine->CuI Product Ar-NR₂ ArCuIII_Amine->Product Reductive Elimination CuI->CuII Oxidation (O₂) ArBE Ar-B(OR)₂ ArBE->CuII Transmetalation Amine R₂NH Amine->ArCuII_Amine

Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The cycle begins with the oxidative addition of an aryl halide (or pseudohalide, though boronic acids can also enter the cycle via transmetalation with a Pd(II)-halide species) to a Pd(0) complex to form a Pd(II) intermediate. Coordination of the amine to this complex, followed by deprotonation with a base, generates a palladium-amido complex. Finally, reductive elimination from this complex yields the desired arylamine product and regenerates the active Pd(0) catalyst.[4][9]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Lₙ Catalyst ArPdII_X Ar-Pd(II)-X Complex Pd0->ArPdII_X ArPdII_Amido Ar-Pd(II)-NR₂ Complex ArPdII_X->ArPdII_Amido ArPdII_Amido->Pd0 Product Ar-NR₂ ArPdII_Amido->Product Reductive Elimination ArX Ar-X (or Ar-B(OR)₂) ArX->Pd0 Oxidative Addition Amine R₂NH Amine->ArPdII_X Coordination Base Base Base->ArPdII_X Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig C-N amination.

Conclusion

Both copper- and palladium-catalyzed C-N bond-forming reactions with boronic esters are indispensable tools in modern organic synthesis. The Chan-Lam coupling offers a cost-effective and operationally simple method that often proceeds under mild, aerobic conditions. In contrast, the Buchwald-Hartwig amination, while typically requiring more stringent conditions, provides exceptional substrate scope and functional group tolerance. The selection between these two powerful catalytic systems should be guided by the specific requirements of the target molecule, including the nature of the coupling partners, functional group compatibility, and scalability. This guide provides the foundational data and mechanistic understanding to make an informed decision for your synthetic endeavors.

References

Safety Operating Guide

Navigating the Disposal of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide provides detailed, procedural instructions for the proper disposal of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common boronic ester in organic synthesis. Adherence to these protocols is essential for maintaining a compliant and safe laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is critical to be fully aware of the associated hazards and to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be performed within a certified chemical fume hood.

Hazard Profile Summary:

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
Disposal PrecautionP501Dispose of contents/container to hazardous waste disposal.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationaleSource
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and eye irritation.[4][5]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin contact and irritation.[4][5]
Body Protection A fully fastened lab coat that covers the arms.Prevents incidental contact with skin and clothing.[4][5]
Respiratory Use in a well-ventilated area or fume hood.Minimizes inhalation and respiratory tract irritation.[1][4][5]

Primary Disposal Procedure: Hazardous Waste Collection

The universally recommended and safest method for disposing of this compound and its contaminated materials is through collection for licensed hazardous waste disposal.[5][6][7] Under no circumstances should this chemical be discarded in regular trash or poured down the drain without prior, approved treatment.[5][6]

Step-by-Step Protocol:

  • Waste Segregation:

    • Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste containing the boronic ester.[5]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]

  • Container Labeling:

    • All waste containers must be clearly marked as "Hazardous Waste."[5]

    • The label must include the full chemical name: "this compound" and indicate that it is a boronic acid derivative.[5]

  • Solid Waste Management:

    • Contaminated solid materials, including gloves, weigh paper, absorbent pads, and silica gel, must be collected in a designated, sealed container for solid hazardous waste.[5]

  • Liquid Waste Management:

    • Solutions containing the boronic ester and solvents from rinsing contaminated glassware should be collected in a designated, sealable container for liquid hazardous waste.[5]

  • Storage and Pickup:

    • Store all sealed and labeled waste containers in a designated, secure satellite accumulation area.

    • Follow your institution's specific procedures for scheduling hazardous waste pickup.[5]

Decontamination and Spill Management

Proper decontamination of labware and effective management of spills are critical to prevent unintended exposure and contamination.

Glassware and Surface Decontamination Protocol
  • Initial Solvent Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent, such as acetone or ethanol, to remove the majority of the residue.[5] This initial rinsate is considered hazardous and must be collected in the liquid hazardous waste container.[5]

  • Secondary Decontamination (Optional): For thorough cleaning, a basic wash can be employed to hydrolyze the ester and convert the residual boronic acid into a more water-soluble boronate salt.[5] This rinsate must also be collected as liquid hazardous waste.[5]

  • Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[5]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[5]

Spill Management Protocol
  • Small Spills (within a fume hood): Absorb the spill using an inert material like sand, silica gel, or vermiculite.[1] Carefully sweep or scoop the material into a sealable container. Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone). All cleanup materials must be bagged, sealed, and disposed of as solid hazardous waste.[5]

  • Large Spills (or spills outside a fume hood): Evacuate the immediate area. Immediately alert laboratory personnel and contact your institution's EHS office.[5] Do not attempt to clean up a large spill without proper training and equipment.

Potential In-Lab Treatment of Small Quantities

While collection is the primary method, in-lab treatment of small quantities may be an option if explicitly permitted by your institution and local regulations. Boronic esters can be hydrolyzed to the corresponding boronic acid, which can then be neutralized.[4][9] This procedure must be reviewed and approved by your EHS office before being attempted.

Experimental Protocol: Hydrolysis and Neutralization

This protocol outlines the conceptual steps for treating a small quantity of the boronic ester.

  • Hydrolysis to Boronic Acid:

    • In a suitable reaction vessel within a fume hood, dissolve the boronic ester waste in a water-miscible solvent like acetone.

    • Slowly add a dilute aqueous acid (e.g., 1M HCl) to facilitate the hydrolysis of the pinacol ester back to the boronic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization:

    • Once hydrolysis is complete, slowly add a mild base, such as a saturated sodium bicarbonate solution, to the stirred solution.[4]

    • Monitor the pH of the solution using pH strips or a calibrated meter.

    • Continue adding the basic solution portion-wise until the pH is stable within a neutral range (typically 6.0-8.0), as specified by your local wastewater authority.[4]

  • Final Disposal:

    • Once neutralized and confirmed to be free of other regulated hazards, the aqueous solution may potentially be disposed of down a sanitary sewer with copious amounts of water, but only if this practice is explicitly permitted by your institution and local regulations.[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound waste.

G start Identify Waste (Solid or Liquid containing the Boronic Ester) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision_point Is In-Lab Treatment Permitted by EHS? ppe->decision_point collect_waste Primary Method: Collect for Hazardous Waste Disposal decision_point->collect_waste No consult_ehs Consult EHS for Approved In-Lab Treatment Protocol decision_point->consult_ehs Yes segregate Segregate Solid & Liquid Waste into Labeled, Sealed Containers collect_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for EHS Pickup store->pickup perform_treatment Perform Approved Treatment (e.g., Hydrolysis & Neutralization) consult_ehs->perform_treatment

Caption: Disposal decision workflow for boronic ester waste.

References

Personal protective equipment for handling 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on available data, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]

  • Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[1][3] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[1] Remove any contaminated clothing immediately and wash it before reuse.[1][3]

Personal Protective Equipment (PPE)

The following PPE is recommended for the routine handling of this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3][4]To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn.[3][5] Disposable nitrile gloves are suitable for incidental contact but should be removed immediately after a splash.[6]To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][7]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5]To prevent respiratory tract irritation.[1][2]

Operational Plan: Handling and Storage

Safe Handling:

  • Use only in a chemical fume hood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Use non-sparking tools.[8][9][10]

  • Take precautionary measures against static discharge.[8][9]

  • Ground and bond containers and receiving equipment.[8]

Storage:

  • Store in a well-ventilated, cool, and dry place.[9][11]

  • Keep the container tightly closed.[1][8][9]

  • Store locked up.[1][8]

  • Store away from incompatible materials such as strong acids and bases.[8]

Emergency Procedures

Emergency Situation Immediate Actions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.[9]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration.[8] Seek medical attention if symptoms occur.[9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[9] Immediately call a POISON CENTER or doctor.[1]
Minor Spill Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[1][10] Collect the material into a labeled, sealed container for hazardous waste disposal.[3] Clean the spill area with an appropriate solvent, followed by soap and water.[3]
Major Spill Evacuate the area immediately.[12] Report the spill to the designated emergency personnel.[12]
Fire Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[9][10] Water spray may be used to cool closed containers.[9]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Handling Boronic Acid Derivatives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.